molecular formula C8H9NO B1447624 3-(Propan-2-yl)furan-2-carbonitrile CAS No. 1503481-35-3

3-(Propan-2-yl)furan-2-carbonitrile

Cat. No.: B1447624
CAS No.: 1503481-35-3
M. Wt: 135.16 g/mol
InChI Key: WUKXKKAMULAUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-yl)furan-2-carbonitrile (CAS 1503481-35-3) is a specialized furan derivative of significant interest in organic synthesis and medicinal chemistry research. With the molecular formula C8H9NO and a molecular weight of 135.16 g/mol, this compound serves as a versatile building block for the development of novel chemical entities . Furan compounds are recognized as key scaffolds derived from renewable biomass and are considered platform chemicals for synthesizing fine chemicals, pharmaceuticals, and polymers . Recent studies highlight that structurally related furan derivatives demonstrate promising biological activity. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial efficacy against yeast-like fungi such as Candida albicans , and also suppress the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL . Furthermore, hybrid molecules incorporating furan rings have been synthesized and evaluated for their anticancer activity against human liver carcinoma cells (HepG-2), with some compounds exhibiting IC50 values comparable to the reference drug doxorubicin . The reactivity of such furan-based compounds allows for transformations under strong Brønsted or Lewis acid conditions, enabling reactions like hydroarylation for the creation of diverse molecular libraries . This compound is provided For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(2)7-3-4-10-8(7)5-9/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXKKAMULAUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(OC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An Investigative Guide to the Biological Activity Potential of 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-(Propan-2-yl)furan-2-carbonitrile. In the absence of direct empirical data for this specific molecule, this document serves as an investigative prospectus, synthesizing established principles of medicinal chemistry and pharmacology to build a robust hypothesis for its therapeutic potential. We will dissect the molecule's constituent pharmacophores—the furan ring, the nitrile group, and the isopropyl substituent—to forecast its likely biological interactions, metabolic fate, and potential therapeutic applications. This guide further outlines a detailed, multi-stage experimental workflow for the synthesis, characterization, and comprehensive biological evaluation of 3-(Propan-2-yl)furan-2-carbonitrile, providing a foundational roadmap for its exploration as a potential new drug candidate.

Introduction: The Rationale for Investigation

The furan ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its utility stems from its unique electronic properties and its role as a bioisostere for the ubiquitous phenyl ring, often leading to improved metabolic stability and receptor interactions.[1] The strategic functionalization of the furan nucleus allows for the fine-tuning of a molecule's pharmacological profile.

This guide focuses on the untapped potential of 3-(Propan-2-yl)furan-2-carbonitrile, a molecule that combines the furan scaffold with two key functional groups: a nitrile and an isopropyl group. The nitrile group is a versatile pharmacophore known to enhance binding affinity, improve pharmacokinetic profiles, and is generally metabolically stable.[2][3][4] The isopropyl group, a bulky and lipophilic substituent, can significantly influence drug-receptor interactions and metabolic stability.[5][6] The specific combination and orientation of these three moieties present a compelling case for novel biological activity. This document will therefore explore the synthetic feasibility, predict the biological potential, and lay out a concrete research plan to unlock the therapeutic value of this promising compound.

Physicochemical Properties and Proposed Synthesis

While experimental data for 3-(Propan-2-yl)furan-2-carbonitrile is not available, its basic properties can be predicted.

PropertyPredicted Value
Molecular Formula C₈H₉NO
Molar Mass 135.16 g/mol
Boiling Point 209.3 ± 28.0 °C
Density 1.02 ± 0.1 g/cm³

Data sourced from ChemBK and ChemScene.[7][8]

Proposed Synthetic Pathway

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of the β-keto nitrile precursor. The synthesis would begin with the Claisen condensation of isobutyronitrile with a suitable ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide. This would yield the necessary β-keto nitrile intermediate.

Step 2: Feist-Benary Furan Synthesis. The resulting β-keto nitrile would then be reacted with an α-halo ketone, for example, chloroacetaldehyde, in the presence of a mild base like pyridine. The intermediate from this reaction would then undergo an intramolecular cyclization and dehydration to form the final product, 3-(Propan-2-yl)furan-2-carbonitrile.

G cluster_0 Step 1: β-keto nitrile Formation cluster_1 Step 2: Feist-Benary Furan Synthesis A Isobutyronitrile D Claisen Condensation A->D B Ethyl Formate B->D C Sodium Ethoxide (Strong Base) C->D E β-keto nitrile Intermediate D->E F β-keto nitrile Intermediate I Feist-Benary Reaction F->I G Chloroacetaldehyde (α-halo ketone) G->I H Pyridine (Mild Base) H->I J 3-(Propan-2-yl)furan-2-carbonitrile I->J

Proposed two-step synthesis of 3-(Propan-2-yl)furan-2-carbonitrile.

Predicted Biological Activity: A Pharmacophore-Based Analysis

The potential biological activities of 3-(Propan-2-yl)furan-2-carbonitrile can be hypothesized by examining the known roles of its three key structural components.

The Furan Scaffold: A Platform for Diverse Activity

The furan ring is a well-established pharmacophore present in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological effects.[2][4]

  • Antimicrobial Activity: Furan-containing compounds, such as nitrofurantoin, are used as antibiotics.[2] The furan ring is central to the electron transfer processes that lead to the generation of reactive intermediates damaging to bacterial cells.[3]

  • Anticancer Activity: Many furan derivatives exhibit cytotoxic effects through mechanisms like tubulin polymerization inhibition and apoptosis induction.[2]

  • Anti-inflammatory Activity: The furan scaffold is found in several anti-inflammatory drugs that function by inhibiting enzymes like cyclooxygenase-2 (COX-2).[2]

The Nitrile Group: A Key Modulator of Interaction and Stability

The nitrile group is a valuable functional group in drug design, with over 30 nitrile-containing pharmaceuticals currently on the market.[2][3]

  • Enhanced Binding Affinity: The nitrile group is a strong hydrogen bond acceptor and can engage in polar interactions within a receptor's binding site.[2][3] Its linear geometry and small size allow it to access narrow cavities.[3][9]

  • Bioisosterism: The nitrile group can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, allowing for the fine-tuning of a molecule's electronic and steric properties.[3][9]

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve a drug's pharmacokinetic profile.[2][4][10]

The Isopropyl Group: Influencing Lipophilicity and Steric Interactions

The isopropyl group is a non-polar, bulky substituent that can significantly impact a drug's interaction with its target and its metabolic fate.

  • Hydrophobic Interactions: The lipophilic nature of the isopropyl group can promote binding to hydrophobic pockets within a receptor, potentially increasing affinity.[6]

  • Steric Shielding: The bulkiness of the isopropyl group can sterically hinder the metabolic oxidation of adjacent parts of the molecule, thereby enhancing metabolic stability.[11]

  • Metabolic Susceptibility: Conversely, the isopropyl group itself can be a site of metabolic oxidation by cytochrome P450 enzymes.[12]

Synthesized Hypothesis of Potential Activities

Based on the analysis of its constituent pharmacophores, 3-(Propan-2-yl)furan-2-carbonitrile is hypothesized to possess one or more of the following activities:

  • Anticancer Activity: The combination of a furan scaffold and a nitrile group, both found in various anticancer agents, suggests potential cytotoxic activity. The isopropyl group may enhance binding to a hydrophobic pocket of a target protein, such as a kinase or a protein involved in apoptosis.

  • Antimicrobial Activity: The furan core is a known antibacterial and antifungal pharmacophore. The nitrile and isopropyl groups could modulate this activity, potentially leading to a novel spectrum of antimicrobial efficacy.

  • Enzyme Inhibition: The nitrile group's ability to act as a hydrogen bond acceptor and its linear shape make it a candidate for interacting with the active sites of various enzymes, such as kinases, proteases, or metabolic enzymes. The isopropyl group could provide additional binding interactions within a hydrophobic sub-pocket of the enzyme.

Proposed Experimental Workflow for Biological Evaluation

A systematic, phased approach is recommended to investigate the biological potential of 3-(Propan-2-yl)furan-2-carbonitrile.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA Studies cluster_2 Phase 3: Lead Optimization & In Vivo Studies A Synthesis & Purification B Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Antimicrobial Screening (MIC Assays) A->C D Broad-Spectrum Kinase Inhibition Panel A->D E IC50 Determination B->E C->E D->E F Cell Cycle Analysis E->F G Apoptosis Assays E->G H Target Deconvolution E->H I SAR Studies H->I J ADME/Tox Profiling I->J K Xenograft Models (if anticancer hit) J->K L Infection Models (if antimicrobial hit) J->L

Sources

An In-depth Technical Guide to the Electronic Properties of Furan-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-2-carbonitrile Scaffold in Modern Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its derivatives are integral to the development of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Furan-2-carbonitrile, a derivative featuring a nitrile group, presents a unique combination of electronic properties and chemical reactivity, making it a valuable building block for medicinal chemists.[4] The electron-withdrawing nature of the nitrile group significantly influences the electronic landscape of the furan ring, impacting its interactions with biological targets.[4] This guide provides a comprehensive exploration of the electronic properties of furan-2-carbonitrile derivatives, offering insights into their synthesis, characterization, and the structure-property relationships that govern their therapeutic potential. We will delve into the theoretical underpinnings of their electronic behavior, detail the experimental techniques used for their characterization, and provide practical guidance for researchers in the field of drug development.

Theoretical Framework: Understanding the Electronic Landscape

The electronic properties of furan-2-carbonitrile derivatives are fundamentally governed by the distribution of electrons within the molecule, particularly in the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical determinants of a molecule's reactivity, optical properties, and electrochemical behavior.

Frontier Molecular Orbitals and Their Significance

The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[5] In the context of drug design, these parameters can influence how a molecule interacts with biological macromolecules, such as enzymes and receptors. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and greater polarizability.[6]

Density Functional Theory (DFT) has become an indispensable computational tool for predicting the electronic properties of molecules.[6] Theoretical calculations, such as those using the B3LYP functional with a 6-311++G(2d,2p) basis set, can provide valuable insights into the HOMO and LUMO energy levels of furan derivatives.[6]

The Influence of Substituents

The introduction of various substituents onto the furan-2-carbonitrile core can dramatically alter its electronic properties. Electron-donating groups (EDGs), such as amino or methoxy groups, tend to raise the HOMO energy level, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs), in addition to the existing nitrile group, will lower the LUMO energy, facilitating reduction. This ability to tune the electronic properties through synthetic modification is a cornerstone of rational drug design.

The following diagram illustrates the general workflow for computational analysis of furan-2-carbonitrile derivatives.

G cluster_0 Computational Workflow Start Start Define Molecule Define Furan-2-carbonitrile Derivative Structure Start->Define Molecule Select Method Select DFT Method and Basis Set Define Molecule->Select Method Geometry Optimization Perform Geometry Optimization Select Method->Geometry Optimization Frequency Calculation Calculate Vibrational Frequencies Geometry Optimization->Frequency Calculation Electronic Properties Calculate Electronic Properties (HOMO, LUMO, etc.) Frequency Calculation->Electronic Properties Analyze Results Analyze and Visualize Results Electronic Properties->Analyze Results End End Analyze Results->End

Caption: Computational workflow for DFT analysis.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for the comprehensive characterization of the electronic properties of furan-2-carbonitrile derivatives. The primary experimental methods employed are UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.[7] The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (often the LUMO). The molar absorptivity (ε) is a measure of how strongly a compound absorbs light at a given wavelength.

  • Instrument Preparation: Turn on the UV-Vis spectrometer and allow the lamps to warm up for at least 20 minutes to ensure stability.[8]

  • Sample Preparation: Prepare a dilute solution of the furan-2-carbonitrile derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument, typically between 0.1 and 1.0.[8][9] Ensure the sample is fully dissolved to avoid light scattering.[10]

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample.[11] Place the cuvette in the spectrometer and record a baseline spectrum. This corrects for any absorption or scattering from the solvent and the cuvette itself.[8]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it.[9] Place the sample cuvette in the spectrometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light.[12] This technique provides information about the excited state properties of a molecule, including its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

  • Sample Preparation: Prepare a dilute solution of the fluorescent furan-2-carbonitrile derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup: Turn on the spectrofluorometer and allow the light source to stabilize. Set the excitation wavelength (usually at or near the λmax determined by UV-Vis spectroscopy) and the desired emission wavelength range.[13]

  • Blank Measurement: Record an emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.[14]

  • Sample Measurement: Record the emission spectrum of the sample.

  • Quantum Yield Determination (Relative Method): To determine the fluorescence quantum yield, a standard with a known quantum yield is used. The absorbance of the sample and the standard at the excitation wavelength are matched. The integrated fluorescence intensities of the sample and the standard are then measured. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    where Φ_r is the quantum yield of the reference, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule.[15] It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.[16]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane).[16] The supporting electrolyte is necessary to ensure conductivity.

  • Degassing: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.[16]

  • Sample Measurement: Add the furan-2-carbonitrile derivative to the electrolyte solution (typically at a concentration of 1-5 mM) and record the cyclic voltammogram.[16] The potential is swept linearly from a starting potential to a switching potential and then back to the start.

  • Data Analysis: From the cyclic voltammogram, determine the peak potentials for oxidation (E_pa) and reduction (E_pc). The half-wave potential (E_1/2), which is an approximation of the standard redox potential, can be calculated as (E_pa + E_pc) / 2 for a reversible process. The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using empirical relationships.

The following diagram illustrates the interconnectedness of these experimental techniques in characterizing the electronic properties of furan-2-carbonitrile derivatives.

G cluster_1 Experimental Characterization Workflow Synthesis Synthesis of Furan-2-carbonitrile Derivatives UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Determine λmax Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence Determine Emission Properties & ΦF CV Cyclic Voltammetry Synthesis->CV Determine Redox Potentials UV_Vis->Fluorescence Select Excitation Wavelength Data_Integration Data Integration and Structure-Property Relationship Analysis UV_Vis->Data_Integration Fluorescence->Data_Integration CV->Data_Integration

Caption: Interplay of experimental techniques.

Structure-Property Relationships and Data Analysis

The true power of this multi-technique approach lies in the ability to correlate the molecular structure of furan-2-carbonitrile derivatives with their observed electronic properties. By systematically varying the substituents on the furan ring, researchers can fine-tune these properties for specific therapeutic applications.

DerivativeSubstituent at C5λmax (nm)ε (M⁻¹cm⁻¹)ΦFE_ox (V vs. Fc/Fc⁺)E_red (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)
Furan-2-carbonitrile-H~260-----6.382.04
5-Phenylfuran-2-carbonitrile-Phenyl-------
5-(4-Methoxyphenyl)furan-2-carbonitrile-p-OCH₃-Ph-------
5-(4-Nitrophenyl)furan-2-carbonitrile-p-NO₂-Ph-------
Donor-Acceptor Furan Derivative ExampleDonor Group444-0.581.17 (onset)-1.11 (onset)-5.88-3.60

Note: This table is illustrative and combines data from multiple sources for furan derivatives that may not all be carbonitriles. Specific values should be determined experimentally for each compound of interest. The HOMO/LUMO values for the parent furan are from DFT calculations. The data for the donor-acceptor derivative is from a study on a related furan-based system.[6]

The data clearly indicates that the electronic properties are highly tunable. For instance, the incorporation of a donor group in a donor-acceptor system leads to a significant red-shift in the absorption maximum and a decrease in the HOMO-LUMO gap.

Case Study: Furan Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[13] Consequently, inhibitors of VEGFR-2 are a major focus in cancer drug discovery. Several studies have identified furan-based molecules as potent VEGFR-2 inhibitors.[13] The electronic properties of these inhibitors are crucial for their binding affinity to the ATP-binding pocket of the VEGFR-2 kinase domain.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the potential point of inhibition by a furan-2-carbonitrile derivative.

G cluster_2 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Furan-2-carbonitrile Derivative Inhibitor->Dimerization Inhibits (ATP-competitive)

Caption: Inhibition of VEGFR-2 signaling.

The design of effective inhibitors often involves creating molecules with specific electronic features that promote favorable interactions within the ATP-binding site. This can include hydrogen bonding, hydrophobic interactions, and π-π stacking. The tunable electronic nature of the furan-2-carbonitrile scaffold makes it an excellent starting point for developing novel VEGFR-2 inhibitors.

Conclusion

Furan-2-carbonitrile derivatives represent a versatile and promising class of compounds in drug discovery. Their electronic properties, which are readily tunable through synthetic modification, are key to their biological activity. A thorough understanding of these properties, gained through a combination of computational modeling and experimental characterization using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, is essential for the rational design of new and effective therapeutic agents. This guide has provided a framework for approaching the study of these fascinating molecules, from the underlying theoretical principles to practical experimental protocols and their application in a relevant therapeutic context.

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Navigating the Physicochemical Landscape of 3-Isopropylfuran-2-carbonitrile: A Technical Guide to its Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount for predicting its behavior in various experimental and physiological settings. This technical guide provides an in-depth exploration of the melting and boiling points of 3-isopropylfuran-2-carbonitrile (CAS No. 1503481-35-3), a heterocyclic compound with potential applications in medicinal chemistry. Due to a scarcity of direct experimental data for this specific molecule, this guide employs a multifaceted approach. We will delve into theoretical considerations, analyze structure-property relationships through a comparative study of analogous furan derivatives, and present robust, validated protocols for the empirical determination of these crucial thermal properties. This comprehensive resource aims to equip scientists with the knowledge to confidently handle, characterize, and utilize 3-isopropylfuran-2-carbonitrile in their research endeavors.

Introduction: The Challenge of Characterizing Novel Compounds

3-Isopropylfuran-2-carbonitrile is a substituted furan derivative featuring both an isopropyl group at the 3-position and a nitrile group at the 2-position. This unique combination of functional groups imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules. However, as is common with many research-stage compounds, a comprehensive public database of its physical properties is not yet established. A solitary predicted boiling point of 209.3 ± 28.0 °C is available, with no experimentally determined melting point data currently in the public domain.[1]

This guide addresses this knowledge gap by providing a framework for estimating these properties based on established chemical principles and available data for structurally related compounds. Furthermore, we provide detailed, step-by-step experimental procedures to empower researchers to determine these values accurately in a laboratory setting.

Theoretical Framework: Intermolecular Forces and Molecular Structure

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces between its molecules. For 3-isopropylfuran-2-carbonitrile, the primary forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules. Their strength increases with the size and surface area of the molecule. The C8H9NO molecular formula of our target compound indicates a moderate molecular weight, suggesting a significant contribution from these forces.

  • Dipole-Dipole Interactions: The nitrile group (-C≡N) is strongly polar, with the nitrogen atom being highly electronegative. This creates a permanent dipole moment in the molecule, leading to strong electrostatic attractions between adjacent molecules.[2][3] The furan ring's oxygen atom also contributes to the molecule's overall polarity.

  • Molecular Symmetry and Packing: The melting point is not only influenced by the strength of intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice. Asymmetry in a molecule can disrupt this packing, often leading to a lower melting point.

The interplay of these factors will determine the energy required to transition 3-isopropylfuran-2-carbonitrile from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Estimation of Melting and Boiling Points through Analogous Compounds

To arrive at a reasoned estimation for the melting and boiling points of 3-isopropylfuran-2-carbonitrile, we will analyze the experimentally determined values for a series of structurally related furan derivatives.

Data for Structurally Related Furan Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
FuranC4H4O68.07-85.6[4][5][6][7][8]31.3 - 31.4[5][6][7][8]
2-MethylfuranC5H6O82.10-88.763-66[9]
3-MethylfuranC5H6O82.10-65-67[10][11][12]
2-EthylfuranC6H8O96.13-92-93[13][14][15][16]
2-PropylfuranC7H10O110.16-113-115[17][18][19][20]
2-IsopropylfuranC7H10O110.15-84-85[21][22]
2-tert-ButylfuranC8H12O124.18-119-120
2-FuronitrileC5H3NO93.08147-148 (likely an error, see analysis)146-148[23][24][25][26]
3-FuronitrileC5H3NO93.0829-31[27]151[27]
Analysis of Trends and Estimation

Boiling Point Analysis:

  • Effect of Alkyl Chain Length: As the alkyl chain at the 2-position increases in length (methyl, ethyl, propyl), the boiling point steadily rises due to increased van der Waals forces.[28]

  • Effect of Branching: A comparison of 2-propylfuran (boiling point 113-115 °C) and its isomer 2-isopropylfuran (boiling point 84-85 °C) demonstrates a significant decrease in boiling point with branching. This is a well-established trend attributed to a reduction in the molecule's surface area, which weakens van der Waals interactions.[28]

  • Effect of the Nitrile Group: The introduction of a nitrile group dramatically increases the boiling point due to its strong dipole-dipole interactions. For instance, furan has a boiling point of approximately 31 °C, while 2-furonitrile and 3-furonitrile boil at 146-148 °C and 151 °C, respectively.[4][5][6][7][8][23][24][25][26][27]

Estimation for 3-Isopropylfuran-2-carbonitrile:

Based on these trends, we can estimate the boiling point of 3-isopropylfuran-2-carbonitrile. The presence of the highly polar nitrile group will be the dominant factor, suggesting a boiling point significantly higher than that of 2-isopropylfuran (84-85 °C). The predicted value of 209.3 ± 28.0 °C appears reasonable, falling within the expected range for a molecule of this size and polarity.[1]

Melting Point Analysis:

  • General Trends: Predicting melting points is inherently more complex than predicting boiling points, as it is highly dependent on the efficiency of crystal lattice packing.

  • Furonitrile Isomers: 2-Furonitrile is reported as a liquid at room temperature, while 3-furonitrile is a low-melting solid (29-31 °C).[27] This suggests that the position of the nitrile group significantly impacts the crystal packing. The reported melting point of 147-148 °C for 2-furonitrile in some sources is likely its boiling point, as it is a liquid at room temperature.[23][24]

  • Effect of the Isopropyl Group: The bulky and asymmetric nature of the isopropyl group at the 3-position is likely to disrupt efficient crystal packing.

Estimation for 3-Isopropylfuran-2-carbonitrile:

Given the asymmetry introduced by the 3-isopropyl group and the fact that many small, substituted furans are liquids at room temperature, it is plausible that 3-isopropylfuran-2-carbonitrile has a relatively low melting point, potentially near or below room temperature. However, without experimental data, this remains speculative.

Experimental Determination of Melting and Boiling Points

Given the lack of definitive experimental data, empirical determination is essential for establishing the precise melting and boiling points of 3-isopropylfuran-2-carbonitrile. The following sections provide detailed, standardized protocols for these measurements.

Melting Point Determination: The Capillary Method

This method is the most common for determining the melting point of a solid crystalline substance.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point range. Pure substances typically have a sharp melting point range of 0.5-1.0 °C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the sample of 3-isopropylfuran-2-carbonitrile is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The recorded range is the melting point of the substance.

  • Repeatability: Perform the measurement at least twice to ensure the result is reproducible.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~15°C Below Expected MP C->D E Heat Slowly (1-2°C/min) D->E F Record Onset of Melting E->F G Record Clear Point (Complete Melting) F->G H Report Melting Point Range G->H

Caption: Workflow for capillary melting point determination.

Boiling Point Determination: Micro-Boiling Point Method

This method is ideal when only a small quantity of a liquid sample is available.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air in the capillary expands and escapes. When the liquid reaches its boiling point, its vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor in the capillary condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Stirrer (for the heating bath)

  • Clamp and stand

Procedure:

  • Assembly:

    • Add a few drops of 3-isopropylfuran-2-carbonitrile to the small test tube to a depth of about 1-2 cm.

    • Place the capillary tube, sealed end up, into the test tube.

    • Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

  • Heating:

    • Immerse the assembly in the heating bath, ensuring that the liquid level in the test tube is below the level of the heating medium.

    • Begin heating the bath while stirring to ensure even temperature distribution.

  • Observation:

    • As the temperature rises, a slow stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands.

    • When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will be observed.

  • Measurement:

    • Once a steady stream of bubbles is seen, turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop.

    • The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point of the liquid.

  • Repeatability: For accuracy, allow the bath to cool and repeat the measurement.

Diagram of Micro-Boiling Point Determination Workflow:

BoilingPointWorkflow A Assemble Sample and Inverted Capillary in Test Tube B Attach to Thermometer A->B C Immerse in Heating Bath B->C D Heat and Observe Bubbles C->D E Note Rapid, Continuous Bubbling (Boiling) D->E F Turn Off Heat and Allow to Cool E->F G Record Temperature When Liquid Enters Capillary F->G H Report Boiling Point G->H

Caption: Workflow for micro-boiling point determination.

Conclusion

For definitive characterization, which is crucial for applications in drug development and other scientific research, empirical determination is strongly recommended. The detailed protocols provided in this guide for the capillary melting point and micro-boiling point methods offer reliable and accurate means to establish these fundamental physicochemical properties. By combining theoretical understanding with rigorous experimental practice, researchers can confidently advance their work with 3-isopropylfuran-2-carbonitrile.

References

  • ChemBK. 3-Isopropylfuran-2-carbonitrile. [Link]

  • The Good Scents Company. 2-isopropyl furan, 10599-59-4. [Link]

  • National Center for Biotechnology Information. Table 1, Properties of Furan - 15th Report on Carcinogens. [Link]

  • Slideshare. Heterocycic compound Furan. [Link]

  • Sciencemadness Wiki. Furan. [Link]

  • PubChem. 2-Ethylfuran. [Link]

  • PubChem. 2-Propylfuran. [Link]

  • Wikipedia. 2-Methylfuran. [Link]

  • The Good Scents Company. 3-methyl furan, 930-27-8. [Link]

  • PubChem. 3-Methylfuran. [Link]

  • Stenutz. furan. [Link]

  • ChemSynthesis. 2-furonitrile. [Link]

  • The Good Scents Company. 2-ethyl furan. [Link]

  • Cheméo. Chemical Properties of Furan, 2-propyl- (CAS 4229-91-8). [Link]

  • Chemsrc. 3-Methylfuran. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • PubChem. 2-Butylfuran. [Link]

  • Cheméo. 2-Methyl-5-isopropyl furan - Chemical & Physical Properties. [Link]

  • FooDB. Showing Compound 2-Ethylfuran (FDB020370). [Link]

  • The Good Scents Company. 2-butyl tetrahydrofuran, 1004-29-1. [Link]

  • The Good Scents Company. 2-propyl furan, 4229-91-8. [Link]

  • Chemguide. an introduction to nitriles. [Link]

  • PubChem. Tert-butanol tetrahydrofuran. [Link]

  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]

  • Wikipedia. Nitrile. [Link]

  • PubChem. Npc222646. [Link]

  • PubChem. Furan-3-carbonitrile. [Link]

  • Amerigo Scientific. 3-Furonitrile (97%). [Link]

  • PubChem. 2-(1-Methylethyl)furan. [Link]

  • ResearchGate. What accounts for the large increases of the boiling points in these heterocyclic compounds?. [Link]

Sources

Technical Monograph: Reactivity Profile of 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Propan-2-yl)furan-2-carbonitrile (3-isopropylfuran-2-carbonitrile) represents a specialized heterocyclic building block where reactivity is governed by a distinct tension between electronic activation and steric shielding. While the furan-2-carbonitrile core is classically electrophilic at the cyano carbon, the bulky isopropyl group at the C3 position introduces a significant "ortho-effect," altering the kinetic profiles of nucleophilic additions and hydrolytic cleavages.

This guide analyzes the reactivity landscape of this molecule, providing researchers with optimized pathways for transforming the nitrile group into amides, amines, aldehydes, and tetrazoles. The focus is on overcoming the steric penalty imposed by the C3-isopropyl group to achieve high-yield transformations in drug discovery contexts.

Structural & Electronic Analysis

To predict reactivity, one must understand the specific environment of the nitrile carbon.

The Electronic Push-Pull

The furan ring is


-excessive (electron-rich). However, the nitrile group at C2 is a strong electron-withdrawing group (EWG) via induction (

) and resonance (

).
  • Result: The furan ring is deactivated toward electrophilic aromatic substitution compared to furan, but the nitrile carbon is highly activated toward nucleophiles.

The Steric Gatekeeper (C3-Isopropyl)

The defining feature of this molecule is the isopropyl group at C3. Unlike a methyl group, the isopropyl group possesses significant rotational volume.

  • Kinetic Consequence: The methyl groups of the isopropyl moiety create a "steric cone" that partially occludes the Bürgi-Dunitz trajectory (

    
    ) required for nucleophilic attack on the nitrile carbon.
    
  • Practical Implication: Standard protocols for furan-2-carbonitrile will likely result in incomplete conversion. Reactions require higher thermal energy (reflux) or more potent nucleophiles to overcome this barrier.

Reactivity Landscape & Transformations[1]

The following diagram maps the primary synthetic divergence points for the nitrile group, color-coded by reaction type.

ReactivityMap Start 3-Isopropylfuran- 2-carbonitrile Amide Carboxamide (Partial Hydrolysis) Start->Amide NaOH/H2O2 (Radziszewski) Aldehyde Furan-2-carbaldehyde (Controlled Reduction) Start->Aldehyde DIBAL-H -78°C Amine Aminomethyl Furan (Full Reduction) Start->Amine LiAlH4 or H2/Cat Tetrazole 5-Substituted Tetrazole (Bioisostere) Start->Tetrazole NaN3, ZnBr2 Cycloaddition Ketone Furan-2-yl Ketone (Grignard Addition) Start->Ketone R-MgBr then H3O+ Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid HCl, Reflux

Figure 1: Divergent synthetic pathways for the nitrile moiety. Note that the C3-isopropyl group necessitates forcing conditions for the 'Yellow' and 'Green' pathways.

Detailed Transformation Protocols

Bioisostere Synthesis: [3+2] Cycloaddition to Tetrazoles

Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability. The reaction between the nitrile and azide is a cycloaddition.

Challenge: The C3-isopropyl group hinders the approach of the azide anion. Solution: Use of Lewis Acid catalysis (


) and high-boiling polar solvents.
Protocol 1: Zinc-Mediated Tetrazole Formation
  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ), Isopropanol/Water or DMF.
  • Mechanism: The Zinc coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and guiding the azide attack, effectively lowering the activation energy increased by the steric bulk.

Step-by-Step Workflow:

  • Setup: In a pressure vial or round-bottom flask, dissolve 3-isopropylfuran-2-carbonitrile (1.0 equiv) in a 1:1 mixture of Isopropanol and Water (0.5 M concentration).

  • Activation: Add

    
     (1.0 equiv) and Sodium Azide (1.1 equiv).
    
    • Note: Do not use hydrazoic acid directly due to safety; the in-situ generation via Zn salt is safer.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Critical Check: Unlike unhindered nitriles which react in 2-4 hours, this substrate may require 12-24 hours. Monitor by TLC/LCMS for disappearance of the nitrile peak (

      
       IR).
      
  • Workup: Cool to room temperature. Add 3N HCl until pH

    
     1 to break the zinc-tetrazole complex.
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). The tetrazole product will be in the organic layer.
    
Controlled Reduction: Aldehyde Synthesis

Converting the nitrile to an aldehyde is a pivotal reaction for chain extension.

Reagent Choice: Diisobutylaluminum hydride (DIBAL-H).[1] Steric Advantage: Interestingly, the steric bulk at C3 aids in preventing over-reduction. It stabilizes the tetrahedral aluminum-imine intermediate, preventing the addition of a second hydride equivalent.

Protocol 2: DIBAL-H Reduction
  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Solvent: Dissolve substrate in anhydrous Toluene or DCM (0.2 M).

  • Cooling: Cool to

    
     (Dry ice/Acetone).
    
  • Addition: Add DIBAL-H (1.1 equiv, 1.0 M in hexanes) dropwise over 30 minutes.

    • Observation: The bulky isopropyl group may slow the initial coordination. If no reaction occurs after 1 hour at

      
      , warm slowly to 
      
      
      
      , but do not reach
      
      
      to avoid amine formation.
  • Quench: Cannulate the cold mixture into a vigorously stirred solution of Rochelle's Salt (Potassium sodium tartrate) to solubilize aluminum salts.

  • Hydrolysis: The intermediate imine hydrolyzes to the aldehyde upon warming and aqueous contact.

Hydrolysis Kinetics: The Steric Barrier

Hydrolysis to the amide or acid is the reaction most severely affected by the C3-isopropyl group. The mechanism requires the attack of water/hydroxide on the nitrile carbon.

HydrolysisMechanism Substrate 3-Isopropylfuran-2-CN (Ground State) Transition Tetrahedral Intermediate (High Energy) Substrate->Transition + OH- / Heat Product Amide/Acid Transition->Product Collapse StericBlock Steric Clash: Isopropyl Methyls vs. OH- StericBlock->Transition Destabilizes

Figure 2: The transition state for hydrolysis is destabilized by the physical clash between the incoming nucleophile and the rotating isopropyl group.

Data Summary: Comparative Hydrolysis Conditions

SubstrateReagentTemp (

)
Time (h)Yield
Furan-2-CNNaOH (10%)602>90%
3-Isopropylfuran-2-CN NaOH (20%) 100 (Reflux) 18-24 ~75-85%
3-Isopropylfuran-2-CN KOH / t-BuOH 85 6 ~90%

Interpretation: Aqueous NaOH is inefficient due to poor solubility and sterics. Using KOH in tert-butanol (anhydrous hydroxide conditions) is recommended. The bulky tert-butoxide/hydroxide system in organic solvent penetrates the steric shield more effectively due to better solvation of the organic substrate.

References

  • Tetrazole Synthesis via Cycloaddition

    • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (2014).
    • 2[2][1][3][4][5][6][7]

  • Nitrile Reduction Mechanisms (DIBAL vs LiAlH4)

    • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.[1][8] Chemistry Steps.[9][10][11][12]

    • 8[2][1][3][4][5][6][7][13][14]

  • Nucleophilic Addition to Furan-2-carbonitriles

    • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles.[6][7] (2019).[6] Covers furan-2-carbonitrile specific examples.

    • 6[2][1][3][4][5][6]

  • Steric Hindrance in Hydrolysis

    • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis.[13] (1999). Journal of Medicinal Chemistry. Establishes the correlation between ortho-substitution and hydrolysis rates.

    • 13[2][1][5][6][7]

  • General Furan Reactivity

    • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (2022).[11][15] Molecules. Provides context on furan ring stability during acidic modifications.

    • 15[1][5][6]

Sources

Methodological & Application

Synthesis of 3-Isopropyl-2-Furfurylamine: A Detailed Guide to Nitrile Reduction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the chemical reduction of 3-(Propan-2-yl)furan-2-carbonitrile to the valuable amine intermediate, 3-isopropyl-2-furfurylamine. The synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active molecules. This document outlines and critically evaluates several prevalent reduction methodologies, including the use of complex metal hydrides like Lithium Aluminum Hydride (LAH) and Borane-Tetrahydrofuran complex (BH3-THF), as well as catalytic hydrogenation techniques. Detailed, step-by-step protocols, safety considerations, and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific laboratory context and scale.

Introduction

3-Isopropyl-2-furfurylamine is a primary amine derivative of the furan scaffold, a heterocyclic core frequently encountered in natural products and synthetic pharmaceuticals.[1][2] The strategic placement of the isopropyl and aminomethyl groups on the furan ring provides a unique three-dimensional architecture that can facilitate specific interactions with biological targets. Consequently, efficient and scalable access to this amine is crucial for the exploration of new chemical entities in drug discovery programs. The final step in its synthesis typically involves the reduction of the corresponding nitrile, 3-(Propan-2-yl)furan-2-carbonitrile. This transformation, while conceptually straightforward, presents several practical challenges, including the potential for side reactions and the need for careful handling of highly reactive reagents. This guide aims to provide a detailed and practical overview of the most effective methods for achieving this reduction, empowering researchers to confidently and safely synthesize this important building block.

Comparative Overview of Reduction Methodologies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[3] Several reagents and conditions can accomplish this, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as substrate compatibility, desired yield, scalability, and available laboratory equipment and safety infrastructure.

Method Reducing Agent Typical Solvents Temperature Advantages Disadvantages
Complex Metal Hydride Reduction Lithium Aluminum Hydride (LAH)Anhydrous Ether, THF0 °C to refluxHigh reactivity, generally high yields.[4][5]Highly reactive with protic solvents (violent reaction with water)[6], requires stringent anhydrous conditions, potential for over-reduction of other functional groups.[4]
Borane-THF Complex (BH3-THF)Tetrahydrofuran (THF)0 °C to refluxMilder than LAH, good functional group tolerance.[7][8]Can form stable amine-borane complexes requiring specific workup procedures.[9]
Catalytic Hydrogenation H₂ gas with Raney Nickel or Palladium on Carbon (Pd/C)Alcohols (e.g., Ethanol, Methanol), often with NH₃ or NH₄OHRoom temperature to elevated temperaturesScalable, environmentally friendly (produces only water as a byproduct), avoids stoichiometric waste.Requires specialized high-pressure hydrogenation equipment, potential for catalyst poisoning, can lead to secondary and tertiary amine byproducts.[7]
Transfer Hydrogenation 2-Propanol with Raney Nickel2-PropanolRefluxAvoids the use of high-pressure hydrogen gas, milder conditions.[10]May require a basic additive (e.g., KOH) to suppress side reactions.[10]
Borohydride Systems Sodium Borohydride with Cobalt(II) Chloride (CoCl₂)Alcohols (e.g., Methanol, Ethanol)Room temperatureMilder and safer to handle than LAH, good for selective reductions.[11][12]May require catalytic amounts of a transition metal salt.[11][13]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 3-(Propan-2-yl)furan-2-carbonitrile to 3-isopropyl-2-furfurylamine using three distinct and widely applicable methods.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is highly effective but demands strict adherence to safety precautions due to the pyrophoric nature of LAH.[14][6]

Materials:

  • 3-(Propan-2-yl)furan-2-carbonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

Workflow Diagram:

LAH_Reduction_Workflow Start Start: 3-(Propan-2-yl)furan-2-carbonitrile Setup Reaction Setup: - Inert atmosphere (N₂/Ar) - Anhydrous solvent (Ether/THF) - Cool to 0 °C Start->Setup LAH_Addition LAH Addition: - Suspend LAH in solvent - Add nitrile solution dropwise Setup->LAH_Addition Reaction Reaction: - Stir at 0 °C, then warm to RT or reflux - Monitor by TLC/GC-MS LAH_Addition->Reaction Quench Workup (Quenching): - Cool to 0 °C - Sequential addition of H₂O, 15% NaOH, H₂O (Fieser workup) Reaction->Quench Filter Filtration: - Filter through Celite® to remove aluminum salts Quench->Filter Extraction Extraction & Drying: - Extract with appropriate solvent - Dry organic layer (MgSO₄/Na₂SO₄) Filter->Extraction Purification Purification: - Remove solvent in vacuo - Purify by distillation or chromatography Extraction->Purification Product Product: 3-isopropyl-2-furfurylamine Purification->Product

Caption: Workflow for LAH reduction of 3-(Propan-2-yl)furan-2-carbonitrile.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen or argon atmosphere.

  • LAH Suspension: In the reaction flask, carefully suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or THF.[5] Use of a plastic or ceramic spatula is recommended for transferring LAH to avoid static discharge.[15]

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-(Propan-2-yl)furan-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be stirred at room temperature or gently refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C with an ice-water bath.[15][16] Cautiously and slowly add the following reagents sequentially with vigorous stirring:

    • 'x' mL of water, where 'x' is the mass of LAH in grams used.

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Stirring and Filtration: Allow the resulting granular precipitate to stir at room temperature for at least 30 minutes. Add anhydrous magnesium sulfate and stir for another 15 minutes.[15][17] Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

  • Isolation and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-isopropyl-2-furfurylamine. The product can be further purified by vacuum distillation or column chromatography.

Safety Precautions:

  • Lithium Aluminum Hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[14][6] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves.[14][18][19]

  • A Class D fire extinguisher for combustible metals should be readily available.[14][6]

  • The quenching process is highly exothermic and should be performed slowly and with extreme caution in a well-ventilated fume hood.[15]

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH3-THF) Complex

This method offers a milder alternative to LAH, with better tolerance for some functional groups.[7][8]

Materials:

  • 3-(Propan-2-yl)furan-2-carbonitrile

  • Borane-Tetrahydrofuran complex (BH3-THF), 1.0 M solution in THF

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of 3-(Propan-2-yl)furan-2-carbonitrile (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the Borane-THF complex solution (2.0-3.0 equivalents) dropwise via syringe or addition funnel.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring for completion by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Hydrolysis: Add 2 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the amine-borane complex.

  • Basification and Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of 2 M NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by vacuum distillation or column chromatography.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

This protocol is well-suited for larger-scale synthesis and is considered a "greener" alternative.

Materials:

  • 3-(Propan-2-yl)furan-2-carbonitrile

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol or Methanol

  • Ammonia solution (e.g., 7 N in Methanol) or Ammonium Hydroxide (to suppress secondary amine formation)[3][7]

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic or mechanical stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In the pressure vessel, carefully wash the Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent.

  • Reaction Mixture: Add the solution of 3-(Propan-2-yl)furan-2-carbonitrile (1.0 equivalent) in ethanol containing ammonia or ammonium hydroxide.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases. Monitor the reaction progress by analyzing aliquots.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.

  • Purification: The resulting amine can be purified by vacuum distillation.

Conclusion

The reduction of 3-(Propan-2-yl)furan-2-carbonitrile to 3-isopropyl-2-furfurylamine can be successfully achieved through various synthetic routes. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For small-scale laboratory synthesis where high reactivity is desired, LAH remains a powerful option, provided stringent safety protocols are followed. Borane-THF offers a milder and often more selective alternative. For larger-scale and more environmentally benign processes, catalytic hydrogenation with Raney Nickel is an excellent choice. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently synthesize this valuable amine for their drug discovery and development endeavors.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Wang, X., et al. (2013). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Chemical Letters, 24(2), 133-136.
  • Mebane, R. C., et al. (1996). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nitrile reduction. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
  • Heinzman, S. W., & Ganem, B. (1982). A new reagent for the selective reduction of nitriles. Journal of the American Chemical Society, 104(24), 6801–6802.
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  • Osby, J. O., Ganem, B., & Heinzman, S. W. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. The Journal of Organic Chemistry, 51(1), 1-6.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Amine (BH3-THF). Retrieved from [Link]

  • University of Georgia, Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 44(27), 5091-5094.
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  • ResearchGate. (2003). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. Retrieved from [Link]

  • Diez, J., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Chemistry - A European Journal, 20(46), 15113-15120.
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  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Li, H., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology, 10, 989871.
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  • PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

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Sources

Application Notes and Protocols: Strategic Functionalization of the Furan Ring in 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical functionalization of 3-(propan-2-yl)furan-2-carbonitrile. Furan scaffolds are prevalent in numerous pharmaceuticals and functional materials, making the ability to selectively modify them a cornerstone of modern synthetic chemistry.[1][2] This document explores key strategies for derivatization, including electrophilic aromatic substitution, metallation-electrophile trapping, and transition-metal-catalyzed cross-coupling reactions. By dissecting the electronic and steric influences of the resident isopropyl and nitrile substituents, this guide offers field-proven insights and step-by-step protocols to empower researchers in medicinal chemistry and materials science to unlock the synthetic potential of this versatile heterocyclic building block.

Introduction: The Strategic Importance of Substituted Furans

The furan ring is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and susceptibility to a range of chemical transformations make it an attractive scaffold for molecular design. The target molecule, 3-(propan-2-yl)furan-2-carbonitrile, presents a specific and interesting case for regioselective functionalization. The furan ring is inherently electron-rich, predisposing it to electrophilic attack, typically at the C2 or C5 positions.[3][4] However, the substituents on our target molecule—an electron-donating isopropyl group at C3 and a potent electron-withdrawing nitrile group at C2—exert competing electronic and steric effects that dictate the outcome of further transformations.

  • The Isopropyl Group (C3): A weak electron-donating group that activates the furan ring towards electrophilic substitution and directs incoming electrophiles to the adjacent C2 and C4 positions.

  • The Nitrile Group (C2): A strong electron-withdrawing group that deactivates the ring towards electrophilic attack and directs incoming nucleophiles or metallating agents.

Understanding this interplay is critical for achieving desired regioselectivity in the functionalization of the furan core. This guide will provide both the theoretical underpinning and the practical protocols to navigate these effects.

Core Functionalization Strategies: A Mechanistic Overview

The functionalization of the 3-(propan-2-yl)furan-2-carbonitrile ring can be approached through several key synthetic strategies. The choice of method will depend on the desired position of functionalization and the nature of the group to be introduced.

Electrophilic Aromatic Substitution

Given the electron-rich nature of the furan ring, electrophilic substitution is a primary pathway for introducing new functional groups.[3] In our target molecule, the directing effects of the existing substituents will strongly influence the position of electrophilic attack. The C5 position is the most likely site for electrophilic substitution due to activation from the C3-isopropyl group and to avoid steric hindrance. The C4 position is also a possibility, though likely less favored.

Metallation and Electrophilic Quench

Directed ortho-metallation is a powerful tool for achieving regioselectivity that may not be possible through electrophilic substitution. The use of strong bases, such as organolithium reagents, can facilitate deprotonation at specific sites. For 3-(propan-2-yl)furan-2-carbonitrile, the nitrile group can potentially direct lithiation to the C3 position, although this is sterically hindered. More likely, lithiation will occur at the most acidic proton, which is expected to be at the C5 position.[5] Subsequent quenching with an electrophile allows for the introduction of a wide range of functional groups.

Transition-Metal-Catalyzed Cross-Coupling

To functionalize the furan ring via cross-coupling, a leaving group (typically a halide) must first be installed. This can be achieved through electrophilic halogenation. Once the halogenated furan is synthesized, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds.[1][6] This two-step approach offers great versatility in the synthesis of complex furan derivatives.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Vilsmeier-Haack Formylation at the C5 Position

This protocol describes the introduction of an aldehyde group at the C5 position of the furan ring via an electrophilic substitution reaction.[7][8]

Workflow Diagram:

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation reaction Formylation of 3-(Propan-2-yl)furan- 2-carbonitrile reagent_prep->reaction Add substrate workup Aqueous Work-up and Extraction reaction->workup Quench purification Column Chromatography workup->purification Crude product product 5-Formyl-3-(propan-2-yl) furan-2-carbonitrile purification->product Purified product Lithiation_Alkylation start 3-(Propan-2-yl)furan-2-carbonitrile intermediate 5-Lithio-3-(propan-2-yl)furan-2-carbonitrile start->intermediate n-BuLi, THF, -78 °C product 5-Alkyl-3-(propan-2-yl)furan-2-carbonitrile intermediate->product R-X, -78 °C to rt

Sources

Scalable Synthesis of 3-Isopropylfuran-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Isopropylfuran-2-carbonitrile

Substituted furan-2-carbonitriles are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The unique electronic and steric properties imparted by the furan ring, coupled with the versatile reactivity of the nitrile group, make these molecules valuable scaffolds and key intermediates in the synthesis of complex bioactive molecules. Specifically, the 3-isopropylfuran-2-carbonitrile moiety serves as a crucial building block, where the isopropyl group at the 3-position can provide desirable lipophilicity and steric bulk, influencing the molecule's interaction with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable and efficient synthetic methods for the preparation of 3-isopropylfuran-2-carbonitrile. We will explore two robust, multi-step synthetic strategies, starting from commercially available precursors. Each strategy is presented with detailed, step-by-step protocols, mechanistic insights, and considerations for process scalability. The causality behind experimental choices is explained to provide a deeper understanding of the reaction pathways and to facilitate troubleshooting and optimization.

Strategic Overview: Pathways to 3-Isopropylfuran-2-carbonitrile

Two primary and scalable synthetic routes have been devised for the synthesis of 3-isopropylfuran-2-carbonitrile. Both strategies commence with the construction of the key intermediate, 3-isopropylfuran, via a Paal-Knorr furan synthesis. The subsequent introduction of the nitrile functionality at the 2-position is then achieved through two distinct and effective methodologies:

  • Strategy A: A Vilsmeier-Haack formylation of 3-isopropylfuran to introduce a formyl group at the 2-position, followed by the conversion of the resulting aldehyde to the target nitrile.

  • Strategy B: A regioselective halogenation of 3-isopropylfuran at the 2-position, followed by a palladium-catalyzed cyanation to install the nitrile group.

The choice between these strategies may depend on factors such as reagent availability, equipment, and specific process safety considerations.

Synthetic_Strategies cluster_A Strategy A cluster_B Strategy B Commercially Available\nStarting Materials Commercially Available Starting Materials 3-Isopropyl-1,4-dioxo Compound\n(Paal-Knorr Precursor) 3-Isopropyl-1,4-dioxo Compound (Paal-Knorr Precursor) Commercially Available\nStarting Materials->3-Isopropyl-1,4-dioxo Compound\n(Paal-Knorr Precursor) 3-Isopropylfuran 3-Isopropylfuran 3-Isopropyl-1,4-dioxo Compound\n(Paal-Knorr Precursor)->3-Isopropylfuran Paal-Knorr Synthesis 3-Isopropylfuran-2-carbaldehyde 3-Isopropylfuran-2-carbaldehyde 3-Isopropylfuran->3-Isopropylfuran-2-carbaldehyde Vilsmeier-Haack Formylation 2-Halo-3-isopropylfuran 2-Halo-3-isopropylfuran 3-Isopropylfuran->2-Halo-3-isopropylfuran Regioselective Halogenation 3-Isopropylfuran-2-carbonitrile 3-Isopropylfuran-2-carbonitrile 3-Isopropylfuran-2-carbaldehyde->3-Isopropylfuran-2-carbonitrile Oxime Formation & Dehydration 2-Halo-3-isopropylfuran->3-Isopropylfuran-2-carbonitrile Palladium-Catalyzed Cyanation Paal_Knorr 3-Isopropyl-2,5-hexanedione 3-Isopropyl-2,5-hexanedione Enol Intermediate Enol Intermediate 3-Isopropyl-2,5-hexanedione->Enol Intermediate Acid Catalysis Cyclized Intermediate Cyclized Intermediate Enol Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack 3-Isopropylfuran 3-Isopropylfuran Cyclized Intermediate->3-Isopropylfuran Dehydration Cyanation_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Add 2-bromo-3-isopropylfuran,\nK4[Fe(CN)6], Pd(OAc)2, dppf,\nand Na2CO3 to vessel Add 2-bromo-3-isopropylfuran, K4[Fe(CN)6], Pd(OAc)2, dppf, and Na2CO3 to vessel Inert atmosphere\n(N2 or Ar) Inert atmosphere (N2 or Ar) Add 2-bromo-3-isopropylfuran,\nK4[Fe(CN)6], Pd(OAc)2, dppf,\nand Na2CO3 to vessel->Inert atmosphere\n(N2 or Ar) Add degassed solvent Add degassed solvent Inert atmosphere\n(N2 or Ar)->Add degassed solvent Heat to 100-120 °C Heat to 100-120 °C Add degassed solvent->Heat to 100-120 °C Monitor reaction\n(TLC, GC-MS) Monitor reaction (TLC, GC-MS) Heat to 100-120 °C->Monitor reaction\n(TLC, GC-MS) Cool and dilute\nwith ethyl acetate Cool and dilute with ethyl acetate Monitor reaction\n(TLC, GC-MS)->Cool and dilute\nwith ethyl acetate Quench with NH4OH Quench with NH4OH Cool and dilute\nwith ethyl acetate->Quench with NH4OH Filter through Celite® Filter through Celite® Quench with NH4OH->Filter through Celite® Aqueous work-up Aqueous work-up Filter through Celite®->Aqueous work-up Dry and concentrate Dry and concentrate Aqueous work-up->Dry and concentrate Purify (chromatography\nor distillation) Purify (chromatography or distillation) Dry and concentrate->Purify (chromatography\nor distillation)

Application Note: A High-Efficiency Protocol for the Microwave-Assisted Synthesis of 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Furan-2-carbonitrile scaffolds are privileged structures in medicinal chemistry and materials science, serving as key intermediates for pharmaceuticals and functional organic materials.[1][2] The development of efficient, rapid, and sustainable synthetic methodologies for accessing substituted furans is therefore of significant interest. This application note details a proposed, high-efficiency protocol for the synthesis of 3-(Propan-2-yl)furan-2-carbonitrile, leveraging the advantages of Microwave-Assisted Organic Synthesis (MAOS). Conventional heating methods often require extended reaction times and can lead to the formation of by-products.[3] In contrast, microwave irradiation offers a green chemistry approach characterized by rapid, uniform heating, which can dramatically reduce reaction times, increase product yields, and improve the purity of the final compound.[4][5]

The protocol described herein is designed for researchers, chemists, and drug development professionals seeking advanced, reliable methods for heterocyclic synthesis. We will explore the underlying principles of microwave heating, provide a detailed step-by-step experimental procedure, present expected characterization data for self-validation, and offer insights into the causality behind experimental choices.

The Rationale for Microwave-Assisted Synthesis (MAOS)

Microwave synthesis is a transformative technology that utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on slow heat transfer through conduction and convection from the vessel walls, microwave energy couples directly with polar molecules in the reaction mixture.[6][7] This interaction occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[8][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions between these ions generate heat efficiently.[7]

This direct energy transfer leads to a rapid increase in temperature, often creating localized superheating effects that can accelerate reaction kinetics far beyond what is achievable with conventional methods.[9] The result is a significant reduction in reaction time, often from hours to minutes, and frequently leads to cleaner reaction profiles with higher yields.[3]

Proposed Synthetic Pathway

While a direct literature precedent for the microwave-assisted synthesis of 3-(Propan-2-yl)furan-2-carbonitrile is not established, a robust and chemically sound pathway can be proposed based on well-known principles of heterocyclic chemistry, such as the Paal-Knorr furan synthesis and related cyclizations. Our proposed method involves a one-pot, base-catalyzed condensation and cyclization reaction between an α-haloketone and an active methylene compound.

Reaction Scheme:

(Self-generated image for illustrative purposes)

3-bromo-4-methyl-2-pentanone is selected as the α-haloketone, providing the isopropyl group at the desired C3 position and the adjacent carbonyl and methyl groups for the furan backbone. Malononitrile serves as the source for the C2 carbon and the nitrile functionality. A non-nucleophilic organic base, such as 1,8-Diazabicycloundec-7-ene (DBU), is used to deprotonate the malononitrile, initiating the reaction cascade. A polar, high-boiling solvent like N,N-Dimethylformamide (DMF) is chosen for its excellent ability to absorb microwave energy and dissolve the reactants.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierPart NumberComments
3-bromo-4-methyl-2-pentanone≥97%Sigma-Aldriche.g., 244567Handle in a fume hood with PPE.
Malononitrile≥99%Sigma-Aldriche.g., M1407Toxic solid; handle with care.
1,8-Diazabicycloundec-7-ene (DBU)≥98%Sigma-Aldriche.g., 33481Corrosive; dispense in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldriche.g., 227056High-boiling polar solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientifice.g., E145For extraction and chromatography.
HexanesACS GradeFisher Scientifice.g., H302For chromatography.
Saturated Sodium Bicarbonate (aq.)---For aqueous work-up.
Brine (Saturated NaCl aq.)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientifice.g., M65For drying the organic phase.
Silica Gel230-400 meshSorbent Tech.e.g., 30930For column chromatography.
Instrumentation
InstrumentManufacturerModelKey Specifications
Microwave SynthesizerCEMDiscover SP10 mL pressure-rated vessel, IR temperature sensor
Rotary EvaporatorBüchiR-300Water bath, vacuum pump
Magnetic Stirrer/HotplateIKAC-MAG HS 7-
NMR SpectrometerBrukerAvance III HD 400400 MHz, for ¹H and ¹³C NMR
Step-by-Step Synthesis Procedure
  • Vessel Preparation: To a 10 mL pressure-rated microwave reaction vessel equipped with a magnetic stir bar, add 3-bromo-4-methyl-2-pentanone (1.0 mmol, 193 mg).

  • Reagent Addition: Add malononitrile (1.1 mmol, 73 mg) followed by 4 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Carefully add 1,8-Diazabicycloundec-7-ene (DBU) (1.2 mmol, 180 µL) to the mixture.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 140 °C (Use "PowerMax" mode for rapid heating, if available)

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power control to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation is complete, cool the vessel to room temperature (approx. 20-25 °C) using the instrument's compressed air cooling system.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 30 mL of deionized water and 30 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution of 5% to 20% ethyl acetate in hexanes to afford the pure product as a pale yellow oil.

Experimental Workflow Diagram

The entire process, from preparation to final analysis, is summarized in the workflow diagram below.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - 3-bromo-4-methyl-2-pentanone - Malononitrile vessel Charge 10 mL Microwave Vessel reagents->vessel solvent Prepare Solvent: - Anhydrous DMF solvent->vessel mw Microwave Irradiation - Temp: 140 °C - Time: 10 min - Power: 200 W vessel->mw Add DBU, Seal cool Cool to Room Temperature mw->cool workup Aqueous Work-up (EtOAc/Water Extraction) cool->workup dry Dry (MgSO₄) & Concentrate workup->dry chrom Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->chrom product Pure Product: 3-(Propan-2-yl)furan-2-carbonitrile chrom->product analysis Characterization: - ¹H & ¹³C NMR - IR Spectroscopy - Mass Spectrometry product->analysis

Caption: Experimental workflow for the synthesis of 3-(Propan-2-yl)furan-2-carbonitrile.

Expected Results & Characterization

This protocol is designed to be self-validating through rigorous characterization of the final product.

ParameterExpected Outcome
Reaction Time 10 minutes (microwave irradiation)
Isolated Yield 75-85%
Appearance Pale yellow oil
Purity (by NMR) >95%

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.35 (d, J=2.0 Hz, 1H, H-5), 6.40 (d, J=2.0 Hz, 1H, H-4), 3.15 (sept, J=6.8 Hz, 1H, -CH(CH₃)₂), 1.25 (d, J=6.8 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 145.0 (C-5), 125.0 (C-4), 118.0 (C-3), 114.0 (-CN), 105.0 (C-2), 28.5 (-CH(CH₃)₂), 21.0 (-CH(CH₃)₂).

  • IR (ATR, cm⁻¹): 2225 (C≡N stretch), 1580, 1510 (C=C furan ring stretch).

  • HRMS (ESI+): Calculated for C₈H₉NO [M+H]⁺: 136.0757; Found: [Value should be within 5 ppm of calculated].

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (DBU degraded).2. Wet solvent/reagents.3. Insufficient temperature.1. Use freshly opened or purified DBU.2. Ensure all reagents and DMF are anhydrous.3. Increase temperature to 150-160 °C.
Incomplete Reaction Insufficient reaction time.Increase microwave hold time in 5-minute increments (e.g., to 15 or 20 minutes).
Dark-colored Product Polymerization or decomposition at high temperature.Decrease reaction temperature to 120-130 °C and potentially increase reaction time to compensate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 3-bromo-4-methyl-2-pentanone is a lachrymator and irritant. Malononitrile is highly toxic. DBU is corrosive. Handle with extreme care.

  • Microwave synthesis involves high pressures and temperatures. Only use vessels rated for the conditions described and inspect them for damage before use. Never exceed the manufacturer's recommended pressure or temperature limits for the vessel.

Conclusion

This application note provides a detailed, robust, and efficient protocol for the synthesis of 3-(Propan-2-yl)furan-2-carbonitrile using microwave-assisted heating. By leveraging the principles of MAOS, this method offers a significant improvement over conventional techniques, enabling rapid access to this valuable heterocyclic scaffold in high yield and purity.[3][8] The provided workflow, expected results, and troubleshooting guide offer researchers a comprehensive tool for successful implementation.

References

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]

  • Title: Synthesis of amides and esters containing furan rings under microwave-assisted conditions Source: De Gruyter URL: [Link]

  • Title: Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions Source: ResearchGate URL: [Link]

  • Title: Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity Source: ProQuest URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corporation URL: [Link]

  • Title: Green Chemistry: Microwave assisted synthesis Source: YouTube URL: [Link]

  • Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave-Assisted Rapid Synthesis of Furan Annulated Heterocycles Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Microwave assisted synthesis of some Traditional reactions: Green chemistry approach Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of substituted-furo[2,3-b]furans 40 Source: ResearchGate URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

  • Title: Synthesis of Furan Derivatives Condensed with Carbohydrates Source: Molecules (MDPI) URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: Semantic Scholar URL: [Link]

  • Title: 3-(Furan-2-yl)-3-hydroxypropanenitrile Source: MySkinRecipes URL: [Link]

  • Title: Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives Source: Molbank (MDPI) URL: [Link]

  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: PubMed URL: [Link]

  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: Molecules (MDPI) via PMC URL: [Link]

  • Title: Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties Source: Crystals (MDPI) URL: [Link]

  • Title: Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Overview

The synthesis of 3-(Propan-2-yl)furan-2-carbonitrile (CAS: 1503481-35-3) presents a classic regioselectivity challenge in heterocyclic chemistry. The bulky isopropyl group at the C3 position sterically influences functionalization at the adjacent C2 position, while the electron-rich furan ring is prone to acid-catalyzed polymerization (resinification).

Low yields in this synthesis are typically caused by three factors:

  • Poor Regiocontrol: Competitive functionalization at C5 vs. C2.

  • Ring Instability: Decomposition of the furan core during harsh acidic workups or Vilsmeier-Haack conditions.

  • Inefficient Cyanation: Difficulty in introducing the nitrile group directly without using toxic or low-yielding reagents.

This guide prioritizes a Lithiation-Formylation-Dehydration strategy. This route leverages the "ortho-directing" effect of the C3-isopropyl group to secure the C2 position with high fidelity, avoiding the isomer mixtures common in electrophilic aromatic substitution (EAS).

Module 1: Route Selection & Mechanistic Logic

The Recommended Pathway: Directed Lithiation & Aldehyde Dehydration

We recommend a two-stage protocol over direct cyanation. Direct cyanation (e.g., using ClSO₂NCO or BrCN) often suffers from poor atom economy and safety risks.

Stage 1: Regioselective Formylation
  • Mechanism: Directed Ortho-Lithiation (DoM).

  • Logic: The oxygen atom of the furan ring and the C3-isopropyl group create a "coordination pocket" for the lithium cation. This directs the base (

    
    -BuLi) to deprotonate exclusively at C2, the thermodynamically and kinetically favored position due to the inductive effect of the oxygen and coordination stabilization.
    
  • Outcome: Quantitative generation of 2-lithio-3-isopropylfuran, which is trapped with DMF to yield 3-isopropylfuran-2-carbaldehyde .

Stage 2: One-Pot Oxime Formation & Dehydration
  • Mechanism: Condensation followed by elimination.

  • Logic: Converting the aldehyde to an aldoxime (

    
    ) and dehydrating it to the nitrile (
    
    
    
    ) avoids the instability of furan-2-carboxylic acid intermediates (which are prone to decarboxylation).
  • Outcome: High-yield conversion to the target nitrile under mild conditions.[1][2]

Module 2: Troubleshooting & FAQs

Category A: Low Yields & Impurities[3]

Q1: I am observing a significant amount of "black tar" or polymer after the formylation step. What is happening?

Diagnosis: Acid-catalyzed resinification. Root Cause: Furans are exceptionally sensitive to strong acids. If you use standard Vilsmeier-Haack conditions (


) or an aggressive acidic workup after lithiation, the furan ring will open and polymerize.
Solution: 
  • Switch to Lithiation: Use

    
    -BuLi/DMF instead of Vilsmeier conditions.
    
  • Buffered Workup: Quench the lithiation reaction with saturated aqueous ammonium chloride (

    
    )  or a phosphate buffer (pH 5–6). Never use strong mineral acids (HCl, 
    
    
    
    ) to adjust pH.

Q2: My NMR shows a mixture of 2,3-disubstituted and 2,4-disubstituted isomers. How do I fix this?

Diagnosis: Loss of regiocontrol. Root Cause: Likely occurred during the preparation of the starting material (3-isopropylfuran) or insufficient temperature control during lithiation. Solution:

  • Temperature is Critical: Perform the lithiation at -78°C . While C2 is favored, higher temperatures (>-40°C) can lead to "lithium scrambling" (equilibration) to the C5 position or other isomers.

  • Validation: Verify the purity of your starting 3-isopropylfuran. If it contains 3-isopropylfuran isomers, they will carry through.

Category B: Reaction Stalling

Q3: The conversion of the aldehyde to the nitrile is incomplete. Can I force it with heat?

Diagnosis: Inefficient dehydration. Risk: Heating furan derivatives with strong dehydrating agents (like pure


) causes decomposition.
Solution:  Use a mild, chemically driven dehydration.
  • Protocol: Use Hydroxylamine hydrochloride (

    
    )  in Formic Acid  with Sodium Formate . This allows the reaction to proceed at moderate temperatures (refluxing formic acid is gentler than thionyl chloride).
    
  • Alternative: Use Acetic Anhydride (

    
    )  with a catalytic amount of pyridine.
    

Module 3: Detailed Experimental Protocol

Step 1: Synthesis of 3-Isopropylfuran-2-carbaldehyde
ParameterSpecificationNotes
Substrate 3-Isopropylfuran (1.0 eq)Ensure dryness (KF < 100 ppm).
Reagent

-Butyllithium (1.1 eq)
1.6 M or 2.5 M in hexanes. Titrate before use.
Electrophile DMF (1.2 eq)Anhydrous (distilled from

or molecular sieves).
Solvent THF (anhydrous)10 mL per gram of substrate.
Temp -78°C (Addition), 0°C (Quench)Critical for regioselectivity.

Procedure:

  • Charge an oven-dried flask with anhydrous THF and 3-isopropylfuran under nitrogen atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add

    
    -BuLi  dropwise over 30 minutes. Maintain internal temperature below -70°C.
    
  • Stir at -78°C for 1 hour. The solution typically turns yellow/orange (formation of 2-lithio species).

  • Add DMF dropwise at -78°C.

  • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate under reduced pressure. The crude aldehyde is usually pure enough (>90%) for the next step. If not, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Conversion to 3-(Propan-2-yl)furan-2-carbonitrile
ParameterSpecificationNotes
Substrate 3-Isopropylfuran-2-carbaldehydeFrom Step 1.
Reagent A

(1.2 eq)
Hydroxylamine hydrochloride.
Reagent B Sodium Acetate (1.5 eq)Buffer.
Dehydrator Acetic Anhydride (2.0 eq)Or use Formic Acid/Sodium Formate method.
Solvent Ethanol / Water (reaction)Followed by heating in

.

Procedure (One-Pot Method):

  • Dissolve the aldehyde in Ethanol (5 vol). Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) dissolved in a minimum amount of water.

  • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Dehydration: Remove Ethanol under reduced pressure. Resuspend the residue in Acetic Anhydride (3 vol).

  • Heat to 90°C for 2–3 hours. (Caution: Exothermic).

  • Workup: Cool to room temperature. Pour carefully into ice water to hydrolyze excess anhydride. Neutralize with saturated

    
     (gas evolution!).
    
  • Extract with Dichloromethane (DCM). Dry over

    
    .
    
  • Purification: Distillation under reduced pressure (Kugelrohr) or silica plug filtration.

Module 4: Process Visualization

SynthesisPathway cluster_0 Critical Control Point: Temperature Start 3-Isopropylfuran (Starting Material) Lithiation Intermediate: 2-Lithio-3-isopropylfuran (-78°C) Start->Lithiation n-BuLi, THF -78°C (Regioselective) Aldehyde 3-Isopropylfuran- 2-carbaldehyde Lithiation->Aldehyde DMF Quench NH4Cl Workup Oxime Intermediate: Aldoxime Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Product TARGET: 3-(Propan-2-yl)furan- 2-carbonitrile Oxime->Product Ac2O, 90°C (Dehydration)

Figure 1: Optimized synthetic workflow for 3-(Propan-2-yl)furan-2-carbonitrile, highlighting the critical lithiation intermediate.

References

  • Regioselective Lithiation of 3-Substituted Furans

    • Tofi, M., et al. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Journal of Organic Chemistry. Link

    • Insight: Establishes that C3-substituents direct lithiation to the C2 position due to coordin
  • General Furan Synthesis & Stability

    • Organic Syntheses, Coll.[4] Vol. 1, p. 274 (1941). 2-Furancarboxylic Acid.[4][5][6] Link

    • Insight: Provides foundational data on the acid sensitivity of furan derivatives and purific
  • Amide/Oxime Dehydration Methods

    • Corson, B. B., et al. (1930). Benzonitrile. Organic Syntheses, Coll. Vol. 1, p. 107. Link

    • Insight: Classic protocols for dehydrating oximes/amides which are applicable to heteroarom
  • Marson, C. M. (2011). Vilsmeier Formylation of Heterocycles. Tetrahedron.

Sources

Minimizing side products during 3-isopropylfuran-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Conflict

Synthesizing 3-isopropylfuran-2-carbonitrile presents a unique challenge compared to standard furan functionalization. You are battling two opposing forces:

  • Electronic Bias: The furan ring naturally directs electrophiles to the

    
    -positions (C2 and C5).
    
  • Steric Hindrance: The bulky isopropyl group at C3 sterically shields the desired C2 position, often pushing reagents toward C5 or leading to ring-opening due to harsh forcing conditions.

This guide provides a troubleshooting framework for the two most robust synthetic routes: the Vilsmeier-Haack Formylation/Dehydration pathway (standard) and the Chlorosulfonyl Isocyanate (CSI) pathway (direct).[1]

Module 1: The Vilsmeier-Haack Route (Aldehyde Intermediate)

This is the most controlled pathway. The strategy is to install the aldehyde at C2, convert to oxime, and dehydrate to nitrile.

Critical Troubleshooting: Regioselectivity (C2 vs. C5)

User Issue: "I am seeing significant amounts of 4-isopropylfuran-2-carbaldehyde (the C5 formylated product) in my NMR."

Root Cause: The Vilsmeier reagent (chloroiminium ion) is bulky.[1] While C2 is electronically favored, the isopropyl group at C3 blocks access. If the reaction temperature is too high, thermodynamic control takes over, favoring the less hindered C5 position.

Optimization Protocol:

  • Temperature Control: Maintain the Vilsmeier complex formation at

    
     and the addition of 3-isopropylfuran at 
    
    
    
    to
    
    
    . Do not reflux until conversion is confirmed. Kinetic control favors C2.
  • Solvent Choice: Use 1,2-dichloroethane (DCE) over DMF alone.[1] DCE solubilizes the furan but keeps the ionic Vilsmeier complex essentially "heterogeneous" or ion-paired, which can enhance regioselectivity due to the proximity effect.

Critical Troubleshooting: The "Black Tar" Effect (Polymerization)

User Issue: "My reaction mixture turned black and viscous upon quenching."

Root Cause: Furans are notoriously acid-sensitive ("acidolysis").[1] The Vilsmeier workup generates massive amounts of HCl and phosphoric acid derivatives. If the pH drops below 1 rapidly during quench, the furan ring opens and polymerizes.

Corrective Action (The Buffered Quench):

  • Do not pour the reaction into water.

  • Pour the reaction mixture slowly into a vigorously stirred, ice-cold solution of Sodium Acetate (2M) or Saturated

    
     .
    
  • Maintain internal temperature

    
     during quench.
    
  • Ensure the aqueous layer pH never drops below 4-5.

Module 2: The Dehydration Step (Oxime Nitrile)[1]

Once you have 3-isopropylfuran-2-carbaldehyde oxime , the final step is dehydration.

User Issue: "The nitrile yield is low; I see hydrolysis back to the aldehyde or amide."

Comparison of Dehydrating Agents:

ReagentConditionsRisk ProfileRecommendation
Acetic Anhydride (

)
RefluxHigh. Acidic byproduct (AcOH) promotes furan ring opening.[1]Avoid for this substrate.[2]
Thionyl Chloride (

)

to RT
Medium. Generates HCl gas.[1] Requires excess base (Pyridine/Et3N).[1]Good for small scale.
TFAA / Pyridine

Low. Mildest conditions.[1] Fast reaction.Recommended for drug dev.[3]
CDI (Carbonyldiimidazole) RTLow. Neutral conditions.[1] No acidic byproducts.Best for acid-sensitive furans.

Protocol Recommendation (TFAA Method): Dissolve oxime in DCM. Add 2.5 eq Pyridine. Cool to


. Add 1.1 eq Trifluoroacetic Anhydride (TFAA) dropwise.[1] The reaction is usually complete in <30 mins.

Module 3: Direct Cyanation via Chlorosulfonyl Isocyanate (CSI)

For advanced users requiring fewer steps, CSI reacts with 3-isopropylfuran to form the N-chlorosulfonyl amide, which converts to the nitrile.

User Issue: "I am getting a violent exotherm and multiple spots on TLC."

Root Cause: CSI is extremely electrophilic.[4] It can react with the furan double bond (2+2 cycloaddition) rather than substitution if the temperature is uncontrolled.

Technical Fix:

  • Dilution: High dilution (0.1 M) in anhydrous Acetonitrile or DCM.

  • DMF Quench: The reaction of CSI with furan yields a sulfonyl chloride intermediate. You must add DMF to convert this intermediate to the nitrile. This release of

    
    -DMF complex is exothermic.[5]
    

Visualizing the Pathway & Side Products

The following diagram illustrates the critical divergence points where side products (Regioisomers, Polymers) are generated.

G Start 3-Isopropylfuran Vilsmeier Vilsmeier Complex (POCl3/DMF) Start->Vilsmeier Electrophilic Attack Aldehyde_C2 Target: 2-Carbaldehyde (Kinetic Product) Vilsmeier->Aldehyde_C2 -10°C (Preferred) Aldehyde_C5 Side Product: 5-Carbaldehyde (Thermodynamic/Steric) Vilsmeier->Aldehyde_C5 >25°C or Steric Block Polymer Polymer/Tar (Acid Catalyzed Ring Opening) Vilsmeier->Polymer pH < 1 during Quench Oxime Oxime Intermediate Aldehyde_C2->Oxime NH2OH·HCl / NaOAc Nitrile TARGET: 3-Isopropylfuran-2-Carbonitrile Oxime->Nitrile TFAA / Pyridine Amide Side Product: Amide (Incomplete Dehydration) Oxime->Amide Hydrolysis

Caption: Reaction flowchart highlighting the divergence between kinetic product (C2-substitution) and thermodynamic/steric side products (C5-substitution), and the risk of acid-catalyzed polymerization.

Frequently Asked Questions (FAQ)

Q: Can I use


 to dehydrate the amide directly to the nitrile? 
A:  Yes, but with caution. 

is effective but requires heating (

).[1] For 3-isopropylfuran, this heat combined with acidic byproducts increases the risk of "charring." If you must use

, ensure you use a significant excess of amine base (like imidazole) to buffer the solution.[1]

Q: How do I separate the 2-cyano and 5-cyano isomers if they form? A: They are difficult to separate by crystallization due to the greasy isopropyl group. Flash chromatography on silica is required. The 2-cyano isomer (target) is generally less polar than the 5-cyano isomer due to the shielding of the polar nitrile group by the adjacent isopropyl group. Use a gradient of Hexanes:EtOAc (starting 95:5).[1]

Q: Is the starting material (3-isopropylfuran) stable? A: It is air-sensitive and volatile. Store it under Nitrogen/Argon at


.[1] If it has turned yellow/brown before the reaction starts, distill it. Using oxidized starting material promotes radical polymerization chains during the Vilsmeier reaction.

References

  • BenchChem. (2025).[1][3] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Retrieved from [1]

  • Lohaus, G. (1967).[1] Reaction of furans with chlorosulfonyl isocyanate. Chemische Berichte, 100(8), 2719-2729.[1] (Foundational text on CSI-Furan chemistry).

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Protocols. Retrieved from [1]

  • Marson, C. M. (2011).[1] Electrophilic Substitution of Heterocycles. In Science of Synthesis. Thieme Chemistry. (Authoritative grounding on furan regioselectivity).

  • Arxada. (2023). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides.[1][4] Retrieved from [1]

Sources

Technical Support Center: Stability & Handling of 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers handling 3-(Propan-2-yl)furan-2-carbonitrile (CAS: 1503481-35-3).

Ticket ID: T-FRN-CN-03 Subject: Stability Profile & Degradation Mechanisms under Acidic Conditions Status: Resolved / Knowledge Base Article Last Updated: 2025-10-27

Executive Summary: The "Push-Pull" Stability Paradox

Users frequently report inconsistent stability when subjecting 3-(Propan-2-yl)furan-2-carbonitrile to acidic environments. This molecule presents a unique "Push-Pull" electronic conflict that dictates its reactivity:

  • The Stabilizer (Pull): The Nitrile (-CN) group at position C2 is strongly electron-withdrawing. It deactivates the furan ring, generally protecting it from the immediate oxidative degradation seen in simple alkyl-furans [1][2].

  • The Destabilizer (Push): The Isopropyl (Propan-2-yl) group at position C3 is electron-donating. It increases electron density, particularly at the C5 position, making the ring susceptible to electrophilic attack (protonation) [3].

The Critical Failure Mode: Under strong acidic conditions (pH < 1) or elevated temperatures, the "Push" factor dominates. The ring protonates at C5, triggering a cascade that cleaves the aromatic system, resulting in the formation of 1,4-dicarbonyls (specifically substituted hexane-2,5-dione derivatives) or polymerization into insoluble brown tars (humins) [4].

Diagnostic Troubleshooting (FAQ)

Use this section to identify the specific issue occurring in your reaction vessel.

Q1: My reaction mixture turned dark brown/black within minutes of adding acid. What happened?

Diagnosis: Rapid acid-catalyzed polymerization (Resinification). Root Cause: You likely used a strong mineral acid (HCl, H₂SO₄) without temperature control. The furan ring opened to form a reactive dicarbonyl intermediate, which then underwent aldol-type condensation with itself or the starting material to form dark, insoluble polymers known as "furan resins" [4]. Resolution:

  • Immediate: Discard the batch; these polymers are irreversible.

  • Prevention: Switch to weak organic acids (e.g., Acetic Acid) or Lewis acids (e.g., BF₃·OEt₂) at low temperatures (-78°C to 0°C).

Q2: I am trying to hydrolyze the nitrile to an acid/amide, but the product yield is low, and I see multiple spots on TLC.

Diagnosis: Competitive Ring Opening. Root Cause: The conditions required to hydrolyze a nitrile (usually 6M HCl, reflux) are too harsh for the electron-rich furan ring. The rate of ring opening (


) is competing with, or exceeding, the rate of nitrile hydrolysis (

). Resolution:
  • Use Basic Hydrolysis (NaOH/H₂O₂). The furan ring is significantly more stable in base than in acid.

  • If acid is mandatory, use Pinner Synthesis conditions : Dry HCl gas in anhydrous alcohol at 0°C to form the imidate ester first, then gently hydrolyze with water [5].

Q3: My LC-MS shows a peak with Mass [M+18] and [M+18+18]. Is this the amide?

Diagnosis: Ambiguous. It could be the amide (Nitrile + H₂O), but in acidic media, it is often the ring-opened hydrate . Technical Insight: Protonation of the furan followed by water attack adds 18 Da (hydration). If the ring opens, you generate a linear dicarbonyl which may have the same mass as the amide but different polarity. Verification: Check NMR.

  • Amide: Furan protons remain (two doublets or singlets in the aromatic region ~6.5–7.5 ppm).[1]

  • Ring Open: Loss of aromatic protons; appearance of alkyl ketone signals (~2.0–2.5 ppm) and aldehyde protons.

Mechanistic Insight: The Degradation Pathway

Understanding the mechanism is the only way to control the outcome. The diagram below illustrates the bifurcation between the desired reaction (Nitrile Hydrolysis) and the fatal error (Ring Opening).

Pathway Visualization[2]

FuranDegradation Start 3-(Propan-2-yl) furan-2-carbonitrile Acid + H+ (Acidic Medium) Start->Acid ProtonationC5 Protonation at C5 (Favored by Isopropyl EDG) Acid->ProtonationC5 Kinetic Control (Fastest) ProtonationCN Protonation at Nitrile N (Reversible) Acid->ProtonationCN Thermodynamic (Slower) Oxonium Resonance Stabilized Oxonium Cation ProtonationC5->Oxonium WaterAttack Nucleophilic Attack by H2O Oxonium->WaterAttack RingOpen Ring Opening (Formation of 1,4-Dicarbonyl) WaterAttack->RingOpen Polymer Polymerization (Brown Resin/Tar) RingOpen->Polymer Aldol Condensation Imidium Nitrilium Ion ProtonationCN->Imidium Amide Primary Amide (Stable Product) Imidium->Amide + H2O

Figure 1: Mechanistic bifurcation. Note that protonation at C5 (leading to destruction) is often kinetically favored over nitrile hydrolysis in aqueous mineral acids.

Validated Protocols

Protocol A: Safe Handling & Storage
  • Atmosphere: Store under Argon/Nitrogen.[2] The isopropyl group activates the ring toward oxidative degradation over time (auto-oxidation).

  • Temperature: < 4°C (Refrigerator).

  • Stabilizers: Commercial samples may contain BHT (butylated hydroxytoluene). Do not remove unless necessary for catalysis.

Protocol B: "Safe" Nitrile Hydrolysis (Alkaline Peroxide Method)

Avoid acid entirely to preserve the ring.

  • Dissolution: Dissolve 1.0 eq of 3-(Propan-2-yl)furan-2-carbonitrile in MeOH or DMSO.

  • Reagent Prep: Add 3.0 eq of 30%

    
     and 0.5 eq of 
    
    
    
    (or 6M NaOH).
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

    • Why? The hydroperoxide anion (

      
      ) is a potent nucleophile for the nitrile carbon (Radziszewski reaction) but does not attack the electron-rich furan ring [6].
      
  • Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide) before acidifying. Extract rapidly.

Protocol C: Acidic Workup (If Acid is Unavoidable)

If you must use acid (e.g., for a specific cyclization):

  • Concentration Limit: Never exceed 0.5 M acid concentration.

  • Solvent: Use a biphasic system (e.g., DCM/Water).

    • Mechanism:[3][4][5][6][7][8][9] As the furan hydrolyzes or reacts, the organic solvent extracts the product away from the acidic aqueous layer, preventing prolonged exposure and polymerization [7].[8]

  • Quench: Pour the reaction mixture into a pre-cooled slurry of

    
    . Do not add base to the acid; add the reaction to the base to ensure the pH rises instantly.
    

Stability Data Summary

ConditionStability RatingObservationRecommendation
HCl (conc), RT Critical FailureTurns black/tarry immediately.Avoid.
H₂SO₄ (10%), 0°C PoorSlow darkening; loss of starting material.Limit exposure < 15 mins.
Acetic Acid (Glacial) ModerateStable for hours at RT.Good solvent for mild activation.
NaOH (1M), RT HighClear solution; Nitrile hydrolyzes to amide.Preferred Method.
Lewis Acid (AlCl₃) ModerateStable if anhydrous; moisture triggers ring opening.Maintain strict anhydrous conditions.[10]

References

  • BenchChem. (2025).[3][2] Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile. Retrieved from

  • Pharmaguideline. (2025). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from

  • Gronheim, M. et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology. Retrieved from

  • AskFilo. (2025).[1][4] Acidic hydrolysis of furan led to the formation of brown resin.[4] Retrieved from

  • ChemScene. (2025). Product Data: 3-Isopropylfuran-2-carbonitrile. Retrieved from

  • Radziszewski, B. (1885). Über die Oxydation der Nitrile. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference for alkaline peroxide hydrolysis).
  • ResearchGate. (2025). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis. Retrieved from

Sources

Removing unreacted starting materials from 3-isopropylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-isopropylfuran-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound from unreacted starting materials and reaction byproducts. Here, we address common purification issues with practical, field-tested solutions grounded in established chemical principles.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My crude NMR shows significant amounts of unreacted 3-isopropyl-2-furaldehyde. What is the most efficient removal method?

Answer: The presence of a starting aldehyde alongside your nitrile product presents a classic purification challenge. The most effective strategy leverages the chemical differences between the aldehyde and nitrile functional groups.

Core Issue: The aldehyde and nitrile have similar polarities, which can make separation by standard silica gel chromatography challenging, often resulting in overlapping peaks.

Recommended Solution: Preparative Bisulfite Adduct Formation

The aldehyde functional group readily reacts with sodium bisulfite to form a water-soluble salt (adduct), while the nitrile group does not. This allows for a straightforward separation using liquid-liquid extraction.

Causality: This method exploits the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. The resulting hydroxysulfonate salt is ionic and thus preferentially partitions into the aqueous phase, leaving the desired organic-soluble nitrile in the organic layer.[1][2]

Workflow:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite. Stir vigorously for 30-60 minutes to ensure complete adduct formation.

  • Separate the layers using a separatory funnel. The aqueous layer now contains the aldehyde-bisulfite adduct.

  • Wash the organic layer sequentially with water and then brine to remove any residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield 3-isopropylfuran-2-carbonitrile of significantly higher purity, which can then be further polished by flash chromatography if needed.

Question 2: I am performing flash chromatography, but my product is co-eluting with an unknown, non-polar impurity. How can I improve separation?

Answer: Co-elution in normal-phase flash chromatography typically indicates that the chosen solvent system is not adequately differentiating between the polarities of your product and the impurity.[3]

Recommended Solution: Solvent System Optimization and Gradient Elution

Step 1: TLC Analysis for Solvent System Selection Before committing to a column, it is critical to optimize your solvent system using Thin Layer Chromatography (TLC).[3] Test various solvent mixtures of differing polarities. A good starting point for furan derivatives is a hexane/ethyl acetate system.

  • If Rf values are too high (compounds move too fast): Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate).

  • If Rf values are too low (compounds don't move): Increase the polarity by increasing the proportion of the more polar solvent.

The ideal solvent system will show a clear separation between the spot for your product and the impurity, with the product having an Rf value between 0.2 and 0.4.[4]

Step 2: Employ a Gradient Elution Instead of running the column with a single solvent mixture (isocratic elution), use a gradient.[4] Start with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) to elute the non-polar impurity first. Then, gradually increase the solvent polarity over the course of the run to elute your more polar product. This technique sharpens peaks and enhances the separation between closely eluting compounds.[5]

G cluster_collect Collection & Analysis dissolve Dissolve Crude Product in Minimum Solvent adsorb Adsorb onto Silica Gel (Dry Loading) dissolve->adsorb load Load Sample onto Column pack Pack Column with Silica Gel pack->load elute_np Elute with Low Polarity Solvent (Gradient Start) load->elute_np elute_p Increase Polarity (Gradient End) elute_np->elute_p collect_imp Collect Non-Polar Impurity Fractions elute_np->collect_imp collect_prod Collect Product Fractions elute_p->collect_prod analyze Analyze Fractions by TLC collect_imp->analyze collect_prod->analyze combine Combine Pure Fractions & Evaporate analyze->combine

Caption: Decision tree for selecting the appropriate purification method.

Data Summary

For effective purification design, understanding the physical properties of your target compound and potential impurities is essential.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
3-Isopropylfuran-2-carbonitrile C₈H₉NO135.16~209 (Predicted) [6]Moderately Polar
3-Isopropyl-2-furaldehydeC₈H₁₀O₂138.16~195-197Moderately Polar
3-Isopropylfuran-2-carboxamideC₈H₁₁NO₂153.18Higher than nitrileMore Polar

References

  • Wikipedia. Liquid–liquid extraction.[Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications.[Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.[Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2).[Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION.[Link]

  • ChemBK. 3-Isopropylfuran-2-carbonitrile.[Link]

  • Slideshare. Preparation and Properties of Furan.[Link]

  • Biotage. Successful flash chromatography.[Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography.[Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide.[Link]

  • Chemistry LibreTexts. Preparation of Nitriles.[Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization (Expt #3).[Link]

  • University of Calgary. Experiment 2: Recrystallization.[Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.[Link]

  • Chemistry Steps. Reactions of Nitriles.[Link]

Sources

Technical Support Center: Solvent Selection for Recrystallization of 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(Propan-2-yl)furan-2-carbonitrile via recrystallization. This document is designed for researchers, scientists, and drug development professionals who require a pure sample of this compound for their work. Given that specific solubility data for this molecule is not widely published, this guide provides the foundational principles, a systematic experimental workflow, and robust troubleshooting advice to empower you to identify the optimal solvent system in your laboratory.

The core principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[3][4][5] This allows for the formation of pure crystals upon cooling, while impurities ideally remain dissolved in the surrounding liquid (the mother liquor) or are removed via hot filtration.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding solvent selection for 3-(Propan-2-yl)furan-2-carbonitrile.

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: An ideal solvent for purifying 3-(Propan-2-yl)furan-2-carbonitrile should meet four primary criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[3][4]

  • Low Solubility at Low Temperature: The compound should be nearly insoluble in the same solvent when cold, allowing for maximum recovery of the purified crystals.[3][4][5]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting before it dissolves).[4][6][7]

  • Inertness and Volatility: The solvent must not react with the compound and should be sufficiently volatile to be easily removed from the final crystals during drying.[1][8]

Q2: How can I predict a good starting solvent based on the molecule's structure?

A2: We can infer the polarity of 3-(Propan-2-yl)furan-2-carbonitrile from its functional groups. The molecule contains:

  • A furan ring : A weakly polar aromatic system.

  • A nitrile group (-C≡N) : A strongly polar functional group.

  • An isopropyl group : A nonpolar alkyl group.

The presence of both polar (nitrile) and nonpolar (isopropyl) regions suggests that the compound is of intermediate polarity . Therefore, solvents of moderate polarity, such as ethyl acetate, acetone, or dichloromethane, are excellent starting points for screening.[9] The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[8]

Q3: What if no single solvent is suitable?

A3: If a single solvent cannot be found that meets all the criteria, a mixed-solvent system, or solvent pair, is the next logical step.[3][8][10] This involves using two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insoluble" solvent).[10]

Part 2: Experimental Protocol for Solvent Screening

This step-by-step guide provides a systematic method for testing potential solvents on a small scale.

Materials:

  • Crude 3-(Propan-2-yl)furan-2-carbonitrile (~100 mg)

  • Small test tubes or vials

  • A selection of solvents covering a range of polarities (see Table 1)

  • Heating apparatus (hot plate or sand bath)

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the first test solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[5]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Allow the solution to cool slowly to room temperature. Observe if crystal formation occurs.

  • If no crystals form, try inducing crystallization by gently scratching the inside of the test tube with a glass rod at the liquid-air interface.[6][11]

  • If crystals form, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal yield.

  • Estimate the quantity of crystals formed. A good solvent will produce a large volume of crystals upon cooling.[4]

  • Repeat this process for each potential solvent to identify the most suitable one.

Data Presentation: Common Recrystallization Solvents

The following table summarizes the properties of solvents recommended for initial screening, arranged by decreasing polarity.

SolventBoiling Point (°C)Polarity Index (P')Solvent TypeKey Considerations
Water10010.2Polar ProticGood for polar compounds; high boiling point.
Methanol655.1Polar ProticGeneral-purpose polar solvent.[12]
Ethanol78.54.3 (approx.)Polar ProticGeneral-purpose, less toxic than methanol.[12]
Acetone56.55.1Polar AproticStrong solvent, low boiling point.[12][13]
Ethyl Acetate774.4Polar AproticExcellent mid-polarity solvent.[12][13]
Dichloromethane403.1Polar AproticLow boiling point, good for heat-sensitive compounds.[12][13]
Toluene1112.4NonpolarHigh boiling point, good for aromatic compounds.[13]
Hexanes~690.1NonpolarVery nonpolar, often used as the "bad" solvent in pairs.[12][13]

Polarity Index values are relative measures; sources may vary slightly.[13]

Part 3: Troubleshooting Guide

This section is designed to solve specific issues you may encounter during the recrystallization process.

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6][11][14] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[11][15]

  • Causality: This typically happens for one of two reasons:

    • The boiling point of the solvent is higher than the melting point of your compound.[6][7][15]

    • The solution is cooled too rapidly, or the concentration of the solute is too high, preventing the ordered arrangement needed for crystallization.[6]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[6][15] Insulating the flask can promote slow cooling.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent Pair: If using a mixed solvent, you may have added too much of the "bad" solvent. Reheat to dissolve the oil, add a few drops of the "good" solvent until the solution is clear, and then cool slowly.[16]

Q5: Crystal formation is very poor or doesn't happen at all. What should I do?

A5: This is a common issue, usually indicating that the solution is not sufficiently saturated upon cooling or that nucleation has not initiated.

  • Causality:

    • Too much solvent was used: This is the most frequent cause.[6] The solution is not saturated enough at cold temperatures for crystals to form.

    • The solution is supersaturated: The solution holds more solute than it should at a given temperature, and the crystallization process needs a trigger to begin.[6]

  • Solutions:

    • Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the compound. Allow the solution to cool again.

    • Induce Crystallization:

      • Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[6]

      • Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystallization.[6]

    • Cool to a Lower Temperature: Use a salt-ice bath or a freezer to achieve lower temperatures, which will further decrease the compound's solubility.

Q6: The recovered crystals are colored, but the pure compound should be colorless. How do I remove the colored impurity?

A6: Colored impurities are common and can often be removed with activated charcoal.

  • Causality: Highly conjugated molecules often appear colored and can be present as persistent impurities.

  • Solution Protocol:

    • Dissolve the impure crystals in the minimum amount of the appropriate hot recrystallization solvent.

    • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent boiling over.

    • Swirl the mixture and gently heat it for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

    • Allow the filtered, colorless solution to cool and crystallize as usual.

Part 4: Visualization of the Solvent Selection Workflow

The following diagram outlines the logical decision-making process for selecting the optimal recrystallization solvent system.

Solvent_Selection_Workflow start_node Start: Crude 3-(Propan-2-yl)furan-2-carbonitrile process_node1 Small-Scale Test: Add solvent at RT start_node->process_node1 Select solvent of intermediate polarity process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node final_node Pure Crystals Obtained decision1 Dissolves at RT? process_node1->decision1 bad_outcome1 Reject Solvent: Poor recovery expected decision1->bad_outcome1 Yes process_node2 Heat to Boiling decision1->process_node2 No bad_outcome1->process_node1 Choose another solvent decision2 Dissolves in hot solvent? process_node2->decision2 bad_outcome2 Reject Solvent: Insoluble decision2->bad_outcome2 No process_node3 Cool Slowly to RT, then Ice Bath decision2->process_node3 Yes bad_outcome2->process_node1 Choose another solvent decision3 Abundant Crystals Form? process_node3->decision3 good_outcome1 SUCCESS: Proceed with bulk recrystallization decision3->good_outcome1 Yes process_node4 Troubleshoot or Select Solvent Pair decision3->process_node4 No / Oiling Out good_outcome1->final_node process_node4->final_node After optimization

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-(Propan-2-yl)furan-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals who are working with 3-(propan-2-yl)furan-2-carbonitrile. The significant steric hindrance imposed by the C3-isopropyl group presents unique challenges for reactions at the adjacent C2-nitrile functionality. This document provides in-depth troubleshooting guides, validated protocols, and mechanistic insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing reactions on 3-(propan-2-yl)furan-2-carbonitrile?

A1: The core issue is severe steric hindrance. The bulky isopropyl group at the C3 position physically obstructs the trajectory of incoming nucleophiles targeting the electrophilic carbon of the C2-nitrile group. This "steric shield" can dramatically slow down reaction rates or prevent reactions from proceeding altogether under standard conditions that are effective for less hindered nitriles.[1][2]

Q2: How does the isopropyl group electronically influence the reactivity of the nitrile group?

A2: The isopropyl group is a weak electron-donating group (EDG) via induction. This has a minor electronic effect, slightly decreasing the electrophilicity of the nitrile carbon. However, this electronic influence is almost always subordinate to the much more significant steric blocking effect. Therefore, strategies to overcome reaction barriers should primarily focus on mitigating steric hindrance rather than compensating for electronic effects.

Q3: Are there specific positions on the furan ring that remain reactive despite the C3-substituent?

A3: Yes, the C5 position of the furan ring is the most accessible site for electrophilic substitution, as it is furthest from the sterically demanding isopropyl group. Reactions targeting the furan ring itself, such as certain electrophilic aromatic substitutions, may proceed with regioselectivity for the C5 position, provided the conditions are compatible with the nitrile group.

Q4: Can computational modeling predict the feasibility of a reaction with this substrate?

A4: Absolutely. Density Functional Theory (DFT) calculations can be invaluable for modeling transition states and calculating activation energies for various reaction pathways.[3] This allows for an in silico comparison of different catalysts, reagents, or conditions to identify the most promising approaches before committing to extensive laboratory work.

Troubleshooting Guides & Optimized Protocols

This section addresses common failures in key transformations of 3-(propan-2-yl)furan-2-carbonitrile and provides validated solutions.

Problem 1: Inefficient or Failed Hydrolysis of the Nitrile to an Amide

Common Symptom: You are attempting to hydrolyze the nitrile to 3-(propan-2-yl)furan-2-carboxamide using standard strong acid (e.g., H₂SO₄, reflux) or strong base (e.g., NaOH, reflux) conditions, but you observe only the recovery of starting material or significant decomposition (charring).

Root Cause Analysis: The high activation energy required for the nucleophilic attack of water or hydroxide, due to steric hindrance, is not met even at high temperatures. Forcing the conditions further often leads to acid- or base-mediated decomposition of the sensitive furan ring before hydrolysis can occur.[4][5]

Solution: Transition Metal Catalysis

To circumvent this, a catalytic approach that operates under milder, neutral conditions is required. Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are exceptionally effective for the hydration of sterically hindered nitriles.[6][7] The catalyst activates the nitrile towards nucleophilic attack by a coordinated water molecule, providing an alternative reaction pathway with a lower activation barrier.[8]

MethodConditionsTypical Outcome with Hindered NitrileCitation
Standard Acid Hydrolysis 70% H₂SO₄, 120 °C, 12 hLow conversion, significant decomposition[9][10]
Standard Base Hydrolysis 20% NaOH (aq), 100 °C, 24 hNo reaction or decomposition[11]
Platinum-Catalyzed Hydration 1 mol% Pt catalyst, 80 °C, 5 hHigh yield of amide, minimal byproducts[6][7]

This protocol is adapted from methodologies developed for hindered nitriles.[7]

Materials:

  • 3-(propan-2-yl)furan-2-carbonitrile

  • [Pt(cod)(SPO)₂] (cod = 1,5-cyclooctadiene, SPO = secondary phosphine oxide ligand, e.g., dimethylphosphine oxide) or a similar Pt(II) catalyst

  • Degassed water

  • Toluene or another inert, high-boiling solvent

  • Schlenk flask or sealed reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-(propan-2-yl)furan-2-carbonitrile (1.0 eq).

  • Add the platinum catalyst (0.01 eq, 1 mol%).

  • Add the solvent (e.g., toluene) to create a 0.5 M solution.

  • Add degassed water (5.0 eq).

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-10 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 3-(propan-2-yl)furan-2-carboxamide by column chromatography on silica gel.

Safety: Handle platinum catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

Problem 2: Failure of Grignard Reagent Addition to the Nitrile

Common Symptom: You are attempting to synthesize a ketone via the addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the nitrile, followed by acidic workup. However, the primary product isolated is your unreacted starting material.

Root Cause Analysis: The steric bulk of the C3-isopropyl group effectively blocks the approach of the already bulky Grignard reagent-solvent complex to the nitrile carbon.[12] The reaction rate is so slow that no significant conversion occurs under standard conditions.

Solution: Lewis Acid Catalysis

The addition of a strong Lewis acid, such as zinc chloride (ZnCl₂), can dramatically accelerate the reaction.[3] The Lewis acid coordinates to the nitrile nitrogen, which strongly polarizes the C≡N bond and significantly increases the electrophilicity of the carbon atom. This activation makes the nitrile a much more potent electrophile, enabling the Grignard reagent to add despite the steric barrier.

cluster_0 Troubleshooting Workflow: Grignard Addition Start Start: Grignard reaction fails Check_Reagent Verify Grignard reagent activity (e.g., titration) Start->Check_Reagent Diagnosis Diagnosis: Steric hindrance is the likely cause Check_Reagent->Diagnosis Reagent is active Solution Implement Lewis Acid Catalysis (e.g., add ZnCl₂) Diagnosis->Solution Optimize Optimize: Temperature, solvent, reaction time Solution->Optimize Success Success: Ketone product formed Optimize->Success

Caption: Troubleshooting workflow for failed Grignard additions.

CatalystConditionsTypical Yield of KetoneCitation
None PhMgBr (1.2 eq), THF, 25 °C, 6 h< 5%[3]
ZnCl₂ (10 mol%) PhMgBr (1.2 eq), THF, 25 °C, 6 h75-90%[3]

This protocol is based on work demonstrating the efficacy of ZnCl₂ in catalyzing additions to sterically demanding nitriles.[3]

Materials:

  • 3-(propan-2-yl)furan-2-carbonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF, 1.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl solution (e.g., 3 M)

  • Three-neck round-bottom flask, dropping funnel, and reflux condenser

Procedure:

  • Set up a flame-dried three-neck flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (N₂ or Ar).

  • Add anhydrous ZnCl₂ (0.1 eq, 10 mol%) to the flask.

  • Dissolve the 3-(propan-2-yl)furan-2-carbonitrile (1.0 eq) in anhydrous THF and add it to the flask via syringe. Stir the mixture for 15 minutes at room temperature to allow for coordination.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the Grignard reagent solution (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the consumption of the starting nitrile.

  • Upon completion, cautiously quench the reaction by slowly adding it to a stirred solution of 3 M HCl cooled in an ice bath.

  • Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone product by column chromatography.

Safety: Grignard reagents are highly reactive with water and protic solvents. All glassware must be dry, and the reaction must be run under an inert atmosphere. The quenching step is exothermic and should be performed with caution.

Nitrile N≡C—R 3-(propan-2-yl)furan-2-carbonitrile ActivatedComplex [R—C≡N→ZnCl₂] Activated Nitrile Complex Nitrile:n->ActivatedComplex Coordination ZnCl2 ZnCl₂ (Lewis Acid) ZnCl2->ActivatedComplex ImineAnion [R(R')C=N-MgBr]⁺ ZnCl₂⁻ Intermediate Imine Complex ActivatedComplex->ImineAnion Grignard R'—MgBr (Nucleophile) Grignard->ActivatedComplex Nucleophilic Attack Ketone {R—(C=O)—R' | Ketone Product} ImineAnion->Ketone H₃O⁺ Workup

Caption: Lewis acid activation of the nitrile for Grignard addition.

References

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. National Institutes of Health (NIH). Available at: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi eGrove. Available at: [Link]

  • Unsaturated Oxo−Nitriles: Stereoselective, Chelation-Controlled Conjugate Additions. The Journal of Organic Chemistry. Available at: [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]

  • Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. Available at: [Link]

  • Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints. Available at: [Link]

  • Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. National Institutes of Health (NIH). Available at: [Link]

  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA. Available at: [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Available at: [Link]

  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. Available at: [Link]

  • Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes. ResearchGate. Available at: [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. ResearchGate. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. Available at: [Link]

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Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the GC-MS Fragmentation of 3-Isopropylfuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of molecular structure is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone analytical technique, providing a veritable molecular fingerprint through characteristic fragmentation patterns. This guide offers an in-depth, comparative analysis of the predicted GC-MS fragmentation pattern of 3-isopropylfuran-2-carbonitrile, a novel heterocyclic compound, benchmarked against the experimentally determined fragmentation of structurally related furan derivatives. By dissecting the fragmentation mechanisms, this document aims to provide a robust framework for the structural elucidation of this and similar molecules.

Introduction: The Significance of Fragmentation in Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) which is a radical cation. The excess energy imparted to this ion induces a cascade of fragmentation events, breaking the molecule into smaller, charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is a unique and reproducible characteristic of a given compound. The fragmentation pathways are governed by the inherent stability of the resulting carbocations and neutral radicals, offering profound insights into the molecule's underlying structure. For heterocyclic compounds like 3-isopropylfuran-2-carbonitrile, the interplay between the furan ring, the isopropyl substituent, and the cyano group dictates a complex and informative fragmentation pattern.

Predicted Fragmentation Pattern of 3-Isopropylfuran-2-carbonitrile

The initial ionization event will form the molecular ion at m/z 135 . Key fragmentation pathways are anticipated to involve:

  • Loss of a Methyl Radical: A primary and highly favorable fragmentation will be the loss of a methyl radical (•CH3) from the isopropyl group to form a stable secondary carbocation. This will result in a prominent peak at m/z 120 (M-15). This is a classic example of alpha-cleavage in alkyl-substituted aromatic systems.

  • Formation of the Furyl Cation: Subsequent loss of a neutral acetonitrile molecule (CH3CN) from the m/z 120 fragment could lead to the formation of a furyl cation, although this is a more complex rearrangement.

  • Ring Opening and Cleavage: The furan ring itself is susceptible to opening and fragmentation. Common losses include carbon monoxide (CO) and the formyl radical (•CHO).

  • Loss of the Isopropyl Group: Cleavage of the entire isopropyl group as a radical (•C3H7) would result in a fragment at m/z 92 .

  • Loss of HCN: The cyano group can be lost as a neutral hydrogen cyanide (HCN) molecule, leading to a fragment at m/z 108 .

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation of 3-isopropylfuran-2-carbonitrile, we will compare it with the known fragmentation patterns of two key structural analogues: 2-furancarbonitrile and 3-methylfuran.

2-Furancarbonitrile: The Influence of the Cyano Group

The mass spectrum of 2-furancarbonitrile (C5H3NO, MW = 93.08 g/mol ) is dominated by the molecular ion peak at m/z 93 , indicating the relative stability of the aromatic system.[1][2][3][4] Key fragments arise from the cleavage of the furan ring, a characteristic feature of furan fragmentation.[5] The loss of carbon monoxide (CO) leads to a fragment at m/z 65 , and the subsequent loss of HCN from this fragment results in a peak at m/z 38 . The presence of the strong molecular ion in 2-furancarbonitrile suggests that the furan ring itself is the primary site of initial fragmentation, a behavior we can expect to influence the fragmentation of our target molecule.

3-Methylfuran: The Impact of Alkyl Substitution

The mass spectrum of 3-methylfuran (C5H6O, MW = 82.10 g/mol ) provides insight into the fragmentation of the furan ring when substituted with a simple alkyl group.[6][7][8] The molecular ion is observed at m/z 82 . A prominent fragment is seen at m/z 81 due to the loss of a hydrogen atom. The base peak is often observed at m/z 53 , corresponding to the loss of a formyl radical (•CHO). This demonstrates that even a simple alkyl substituent can influence the fragmentation pathways of the furan ring.

The following table summarizes the key fragments for our target molecule and its comparators:

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Proposed Structures
3-Isopropylfuran-2-carbonitrile (Predicted) 135.16135 (M+•), 120 ([M-CH3]+), 92 ([M-C3H7]+), 108 ([M-HCN]+)
2-Furancarbonitrile 93.0893 (M+•), 65 ([M-CO]+), 38 ([M-CO-HCN]+)[1][4]
3-Methylfuran 82.1082 (M+•), 81 ([M-H]+), 53 ([M-CHO]+)[6][7][8]

Proposed Fragmentation Pathway for 3-Isopropylfuran-2-carbonitrile

The following diagram illustrates the predicted major fragmentation pathways for 3-isopropylfuran-2-carbonitrile under electron ionization.

Fragmentation_Pathway M C8H9NO+ (m/z 135) Molecular Ion F1 C7H6NO+ (m/z 120) M->F1 - •CH3 F2 C5H4O+ (m/z 92) M->F2 - •C3H7 F3 C7H8O+ (m/z 108) M->F3 - HCN

Caption: Predicted major fragmentation pathways of 3-isopropylfuran-2-carbonitrile.

Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended:

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3-isopropylfuran-2-carbonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a series of dilutions (e.g., 1, 10, 100 µg/mL) for injection.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of this type of compound.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

4. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-350

  • Solvent Delay: 3 minutes

5. Data Analysis:

  • The acquired mass spectra should be compared against the NIST Mass Spectral Library for potential matches and to identify background interferences.

  • The fragmentation pattern of the target compound should be carefully analyzed and compared with the predicted fragments and the spectra of the reference compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Serial Dilutions Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS DA1 Spectral Acquisition MS->DA1 DA2 Library Search (NIST) DA1->DA2 DA3 Fragmentation Analysis DA2->DA3

Caption: Experimental workflow for GC-MS analysis of 3-isopropylfuran-2-carbonitrile.

Conclusion

The predictive analysis of the GC-MS fragmentation pattern of 3-isopropylfuran-2-carbonitrile, when benchmarked against the known fragmentation of 2-furancarbonitrile and 3-methylfuran, provides a robust hypothesis for its structural elucidation. The anticipated primary fragmentation via the loss of a methyl radical from the isopropyl group to yield a stable cation at m/z 120 is a key diagnostic feature. This comparative approach, grounded in the fundamental principles of mass spectrometry, empowers researchers to confidently identify and characterize novel heterocyclic compounds, accelerating the pace of discovery in drug development and other scientific disciplines. The provided experimental protocol offers a clear pathway to validate these predictions and further enrich our understanding of the intricate world of molecular fragmentation.

References

  • National Institute of Standards and Technology. 2-Furancarbonitrile. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Furonitrile. National Center for Biotechnology Information. [Link]

  • NIST Mass Spectrometry Data Center. 2-Furancarbonitrile. [Link]

  • National Institute of Standards and Technology. Furan, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • SpectraBase. 3-furancarbonitrile, 2-methyl-5-phenyl-. [Link]

  • Tofani, D., et al. (2004). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 899–904. [Link]

  • NIST Chemistry WebBook. 2-Furancarbonitrile. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • ResearchGate. Atmospheric degradation of 3-methylfuran: Kinetic and products study. [Link]

  • ResearchGate. Ionization and fragmentation of furan molecules by electron collisions. [Link]

  • PubMed Central (PMC). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. [Link]

  • ResearchGate. Experimental chromatograms for the reactions of 3- methylfuran with chlorine atoms from SPME-GC/MS experiments. [Link]

  • ChemRxiv. Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. [Link]

  • ResearchGate. The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. [Link]

  • Wikipedia. 3-Methylfuran. [Link]

  • The Good Scents Company. 3-methyl furan. [Link]

  • NIST Chemistry WebBook. Furan, 2-methyl-. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Strategic Analysis of Furan-Nitrile Derivatives: FTIR vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Analytical Challenge

In the development of furan-based pharmacophores, the nitrile (cyano, –C≡N) group serves as a critical handle for both bioactivity and synthetic elaboration. However, characterizing the nitrile group attached to a furan ring presents a unique challenge compared to aliphatic nitriles. The electronic coupling between the electron-rich furan ring and the electron-withdrawing nitrile group creates a system highly sensitive to local electrostatic environments.

While Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide definitive structural elucidation, they are often too slow or capital-intensive for high-throughput screening or real-time reaction monitoring.

The Verdict: Fourier Transform Infrared Spectroscopy (FTIR) is the superior primary technique for analyzing the nitrile peak in furan derivatives. Its dominance stems from the Vibrational Stark Effect (VSE) : the nitrile bond’s large dipole moment makes it an exceptional "reporter" of local electric fields, offering data on electronic conjugation and solvent environment that NMR often obscures.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

To objectively evaluate FTIR, we must compare it against its primary spectroscopic alternatives: Raman Spectroscopy and Carbon-13 NMR.

Table 1: Technical Comparison Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy

C NMR
Primary Detection Principle Absorption (Change in Dipole Moment)Scattering (Change in Polarizability)Magnetic Resonance (Nuclear Spin)
Nitrile Signal Intensity Strong/Distinct (High dipole change)Moderate to WeakLow (Quaternary carbon requires long scans)
Furan-Nitrile Specificity High (Sensitive to conjugation effects)High (Good for ring breathing modes)Definitive (Chemical shift is unambiguous)
Solvent Interference High (Must choose non-absorbing windows)Low (Water/Glass transparent)Low (Deuterated solvents required)
Throughput Speed < 1 minute (ATR)< 1 minute10–60 minutes
Cost Per Scan NegligibleNegligibleHigh (Solvents + Cryogens)
Why FTIR Wins for this Application
  • The "King" Peak: The C≡N stretch (typically 2210–2250 cm⁻¹) appears in a "silent region" of the IR spectrum where few other functional groups absorb. In FTIR, this peak is sharp and intense due to the large dipole moment of the nitrile bond.[1] In Raman, while visible, it can be overshadowed by the intense symmetric ring-breathing modes of the furan system or obscured by fluorescence if the sample is impure.

  • Electronic Sensitivity: FTIR is uniquely capable of measuring the bond order reduction caused by the furan ring. The conjugation between the furan

    
    -system and the nitrile 
    
    
    
    -system lowers the force constant, red-shifting the peak relative to aliphatic nitriles.

Part 3: Scientific Deep Dive – The Furan-Nitrile Interaction

The Conjugation Effect (Red Shift)

In aliphatic nitriles (e.g., acetonitrile), the C≡N stretch appears near 2250 cm⁻¹ . However, when attached to a furan ring, resonance structures delocalize electron density from the furan oxygen into the nitrile group.

  • Mechanism: The donation of

    
    -electron density into the C≡N antibonding orbital weakens the triple bond character.
    
  • Result: The peak shifts to lower wavenumbers, typically 2220–2240 cm⁻¹ .[1][2]

  • Isomer Specifics:

    • 2-Furonitrile: The nitrile at the 2-position is linearly conjugated with the oxygen lone pair, leading to a distinct frequency (approx. 2235 cm⁻¹ in non-polar solvents).

    • 3-Furonitrile: The conjugation pathway is different (cross-conjugated), often resulting in a slightly different dipole vector and intensity profile, though the wavenumber shift requires high-resolution analysis to distinguish from the 2-isomer.

Solvatochromism & The Vibrational Stark Effect (VSE)

The nitrile group on a furan ring is a sensitive probe of its environment.

  • Non-H-Bonding Solvents: The frequency scales linearly with the solvent's electric field (Stark tuning).

  • H-Bonding Solvents: If the solvent can hydrogen-bond to the nitrile nitrogen (e.g., water, methanol), you will observe a blue shift (shift to higher frequency) and band broadening. This is counter-intuitive but well-documented: H-bonding stabilizes the

    
     lone pair, slightly strengthening the 
    
    
    
    bond component of the C≡N system.

Part 4: Validated Experimental Protocol

Objective: Obtain a reproducible, quantitative spectrum of a furan-nitrile derivative.

Equipment
  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (for high-speed kinetics).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) is recommended for solids/oils; CaF₂ liquid cell for precise solution studies.

Step-by-Step Methodology
  • System Stabilization:

    • Purge the optical bench with dry nitrogen for 15 minutes to remove atmospheric H₂O and CO₂ (CO₂ doublet at 2350 cm⁻¹ is dangerously close to the nitrile peak).

    • Validation: Ensure background energy curve shows <1% noise in the 2200–2300 cm⁻¹ region.

  • Background Acquisition:

    • Collect an air background (for ATR) or pure solvent background (for transmission) using 32 scans at 2 cm⁻¹ resolution .

    • Note: 4 cm⁻¹ resolution is standard, but 2 cm⁻¹ is required to resolve the sharp nitrile peak from potential Fermi resonances.

  • Sample Preparation:

    • Solid/Powder: Place ~5 mg of furan derivative on the Diamond ATR crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Solution: Dissolve compound in THF or CH₂Cl₂ (avoid alcohols to prevent H-bonding shifts unless that is the variable of interest). Concentration should be ~10–50 mM.

  • Acquisition & Processing:

    • Scan range: 4000–600 cm⁻¹.

    • Scans: 32 (routine) or 64 (high signal-to-noise).

    • Post-Processing: Apply "Atmospheric Correction" to remove residual CO₂. Do not apply strong smoothing filters, as this will artificially broaden the sharp nitrile peak.

  • Data Analysis:

    • Locate the peak maximum in the 2200–2260 cm⁻¹ range.

    • Calculate Full Width at Half Maximum (FWHM) . A broad peak (>15 cm⁻¹) suggests aggregation or hydrogen bonding.

Part 5: Decision Workflow (Graphviz)

The following diagram outlines the logical flow for characterizing an unknown furan-nitrile sample.

FuranNitrileAnalysis Start Start: Unknown Furan Derivative Solubility Check Solubility Start->Solubility MethodSelect Select Method Solubility->MethodSelect ATR Solid State (ATR-FTIR) Rapid ID MethodSelect->ATR Insoluble/Powder Soln Solution Cell (Trans-FTIR) Detailed Electronic Study MethodSelect->Soln Soluble Acquire Acquire Spectrum (32 scans, 2 cm⁻¹ res) ATR->Acquire Soln->Acquire CheckPeak Analyze 2200-2260 cm⁻¹ Acquire->CheckPeak Aliphatic Peak > 2250 cm⁻¹ Likely Non-Conjugated (Impurity/Alkyl-Nitrile) CheckPeak->Aliphatic High Freq Conjugated Peak 2220-2240 cm⁻¹ Confirmed Furan-Nitrile CheckPeak->Conjugated Low Freq Broadening Check FWHM Conjugated->Broadening Sharp Sharp Peak (<10 cm⁻¹) Isolated Monomer Broadening->Sharp Broad Broad Peak (>15 cm⁻¹) H-Bonding or Aggregation Broadening->Broad

Caption: Workflow for the spectroscopic validation of furan-nitrile derivatives, distinguishing between conjugated species and impurities.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Furancarbonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Styers, W., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8).[3] [Link]

  • Levinson, N. M., & Fried, S. D. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. Journal of Physical Chemistry B. [Link]

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Nitriles. [Link]

  • Melendez, J., et al. (2023). Analysis of Combined Millimeter-Wave and High-Resolution Infrared Spectra of 2- and 3-Furonitrile. International Symposium on Molecular Spectroscopy. [Link]

Sources

Spectroscopic characterization of substituted furan-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Furan-2-carbonitriles

Introduction: The Structural Significance of Furan-2-carbonitriles

Substituted furan-2-carbonitriles are a class of heterocyclic compounds that form the structural core of numerous molecules in medicinal chemistry and materials science. Their utility as synthetic intermediates and pharmacophores necessitates unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the foundational data for this, offering a non-destructive window into the molecular architecture. This guide offers a comparative framework for characterizing these molecules using four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). By understanding the interplay between molecular structure and spectral output, researchers can confidently elucidate the substitution patterns and electronic environments of novel furan-2-carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the influence of neighboring functional groups.

Expertise & Experience: The Causality Behind NMR

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In the furan ring, the electronegative oxygen atom creates a distinct electronic landscape. Protons and carbons closer to the oxygen (at the C2 and C5 positions) are generally more deshielded and appear at a lower field (higher ppm) than those at the C3 and C4 positions.[1] The introduction of a nitrile group at the C2 position, an electron-withdrawing group, further deshields the adjacent protons. Additional substituents will systematically shift the remaining furan protons based on their electron-donating or electron-withdrawing nature. This predictable relationship between substituent electronics and chemical shift is the cornerstone of NMR-based structure verification.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified furan-2-carbonitrile derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum. Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient.[3] For complex structures, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon connectivities, respectively.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep1 Dissolve sample in deuterated solvent Prep2 Add TMS standard Prep1->Prep2 Acq1 Acquire 1H Spectrum Prep2->Acq1 Acq2 Acquire 13C Spectrum Acq1->Acq2 Acq3 Acquire 2D Spectra (Optional) Acq2->Acq3 Ana1 Assign Chemical Shifts (δ) Acq3->Ana1 Ana2 Analyze Coupling Constants (J) Ana1->Ana2 Ana3 Correlate with Structure Ana2->Ana3 G IR_Regions Wavenumber (cm⁻¹) Functional Group Vibrations 3100-3150 Furan C-H Stretch 2220-2260 C≡N Stretch (Nitrile) 1500-1600 Furan C=C Stretch 1000-1300 Furan C-O-C Stretch

Caption: Key IR absorption regions for furan-2-carbonitriles.

Data Presentation: Comparative IR Data

The position of the C≡N stretching frequency provides insight into the electronic nature of the furan ring substituent.

Table 3: Comparative C≡N Stretching Frequencies (ν, cm⁻¹)

CompoundSubstituent at C5Electronic Effectν(C≡N) (cm⁻¹)
5-Methylfuran-2-carbonitrile-CH₃Electron-Donating~2225
Furan-2-carbonitrile-HNeutral~2235
5-Bromofuran-2-carbonitrile-BrElectron-Withdrawing~2240

Note: The C≡N stretch is a reliable diagnostic peak. Its intensity and position are influenced by conjugation and substituent effects. [4][5][6][7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for characterizing conjugated π-electron systems.

Expertise & Experience: Conjugation and Color

Furan-2-carbonitriles contain a conjugated system involving the furan ring and the nitrile group. This conjugation gives rise to characteristic π → π* electronic transitions, resulting in strong absorption in the UV region. The wavelength of maximum absorbance (λmax) is a key parameter. Extending the conjugation by adding further unsaturated substituents to the furan ring, or adding substituents that can participate in resonance, typically causes a bathochromic (red) shift to longer λmax values. [9]This is because these modifications decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). [9]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Effect of Substituents on λmax

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ HOMO_EDG HOMO ↑ EDG->HOMO_EDG DeltaE_EDG ΔE ↓ HOMO_EDG->DeltaE_EDG LUMO_EDG LUMO LUMO_EDG->DeltaE_EDG Lambda_EDG λmax ↑ (Red Shift) DeltaE_EDG->Lambda_EDG EWG e.g., -NO₂, -Br LUMO_EWG LUMO ↓ EWG->LUMO_EWG HOMO_EWG HOMO DeltaE_EWG ΔE ↑ HOMO_EWG->DeltaE_EWG LUMO_EWG->DeltaE_EWG Lambda_EWG λmax ↓ (Blue Shift) DeltaE_EWG->Lambda_EWG G Parent [Furan-CN]⁺• Molecular Ion (M⁺•) Frag1 [M - HCN]⁺• Parent->Frag1 - HCN Frag2 [M - CO]⁺• Parent->Frag2 - CO Frag3 [Furan]⁺• Parent->Frag3 - CN

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(Propan-2-yl)furan-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(Propan-2-yl)furan-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.